ASN-001
Description
Propriétés
Numéro CAS |
1429329-63-4 |
|---|---|
Formule moléculaire |
C16H13FN2OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C16H13FN2OS/c1-16(20,12-6-8-18-9-7-12)14-10-19-15(21-14)11-2-4-13(17)5-3-11/h2-10,20H,1H3 |
Clé InChI |
AQVYQEWAZCIHMU-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
ASN-001: A Targeted Approach to Androgen Deprivation in Prostate Cancer Through Selective CYP17 Lyase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Prostate cancer is a leading cause of cancer-related death in men, with androgen receptor (AR) signaling being a critical driver of disease progression. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease often progresses to a castration-resistant state (CRPC), where tumors continue to thrive despite low levels of testicular androgens. This resistance is frequently mediated by intratumoral and adrenal androgen synthesis. ASN-001 is a novel, orally bioavailable, non-steroidal small molecule designed to address this challenge by potently and selectively inhibiting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). This targeted mechanism aims to abrogate androgen production without the need for concurrent corticosteroid administration, offering a potentially improved safety profile over existing non-selective CYP17A1 inhibitors. This document provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical data for this compound in the context of prostate cancer.
Introduction: The Role of CYP17A1 in Prostate Cancer
The CYP17A1 enzyme is a critical node in the steroidogenesis pathway, catalyzing two key reactions: 17α-hydroxylase and 17,20-lyase activities. Both are essential for the production of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are potent activators of the androgen receptor. In the context of CRPC, the adrenal glands and the tumor microenvironment itself become significant sources of androgens, driving continued tumor growth. Therefore, inhibiting CYP17A1 is a clinically validated strategy for treating CRPC.
However, non-selective inhibition of both the hydroxylase and lyase functions of CYP17A1, as seen with abiraterone (B193195) acetate, leads to a blockade of cortisol synthesis. This results in a compensatory increase in adrenocorticotropic hormone (ACTH), leading to an accumulation of mineralocorticoids and associated side effects like hypertension, hypokalemia, and fluid retention. Consequently, co-administration of prednisone (B1679067) is necessary to mitigate these adverse events.
This compound was developed to overcome this limitation. By selectively inhibiting the 17,20-lyase activity, this compound is designed to block androgen synthesis while preserving the 17α-hydroxylase activity required for cortisol production. This selectivity is hypothesized to prevent mineralocorticoid excess, thereby obviating the need for concomitant steroid therapy.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme.[1] This targeted inhibition disrupts the conversion of 17α-hydroxyprognenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively, which are key precursors for testosterone and DHT synthesis. The selective nature of this compound is a key differentiator, as it is designed to spare the 17α-hydroxylase function of CYP17A1, which is necessary for the production of glucocorticoids like cortisol.[1] This selectivity is expected to reduce the risk of mineralocorticoid excess and eliminate the need for co-administration of prednisone.[1]
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the specific point of intervention for this compound.
Preclinical Data
While extensive preclinical data for this compound has not been made publicly available, conference abstracts have reported that in preclinical studies, this compound demonstrated potent inhibition of CYP17 lyase with selective inhibition of testosterone synthesis over cortisol synthesis.[1] The compound also exhibited high oral bioavailability and a low potential for drug-drug interactions.[1]
Note: Specific quantitative data, such as IC50 values for CYP17 lyase and hydroxylase inhibition, and detailed experimental protocols for these preclinical studies are not available in the public domain at the time of this writing.
Clinical Development in Prostate Cancer
This compound has been evaluated in a Phase 1/2 multicenter, open-label clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer (mCRPC).
Experimental Protocol: Phase 1/2 Study (NCT02349139)
The following provides a high-level overview of the clinical trial protocol.
Study Design:
-
Phase 1: Dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound. Patients with prior treatment, including abiraterone and enzalutamide, were permitted.
-
Phase 2: Expansion cohorts to evaluate the safety and efficacy of this compound at the RP2D in treatment-naïve (no prior abiraterone or enzalutamide) mCRPC patients.
Patient Population:
-
Men with histologically confirmed prostate cancer with evidence of metastatic disease.
-
Progressive disease despite ongoing androgen deprivation therapy (castrate levels of testosterone).
-
Adequate organ function.
Treatment:
-
Oral this compound administered once daily at escalating doses (50, 100, 200, 300, and 400 mg).
-
No co-administration of prednisone.
Endpoints:
-
Primary: Safety and tolerability, MTD, and RP2D.
-
Secondary: Pharmacokinetics (PK), pharmacodynamics (PD; including effects on steroid hormones), and preliminary efficacy (PSA response and radiographic response).
Clinical Data Summary
The following tables summarize the key pharmacokinetic, pharmacodynamic, and efficacy data reported in conference abstracts for the Phase 1/2 study of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Dose Level | Cmax (µM) | Ctrough (µM) | AUCτ (µM·h) | T1/2 (h) |
| 100 mg QD | 3.5 | 1.8 | 52 | - |
| 300 mg QD | 6.7 | - | 80 | 21.5 |
Data presented are from different conference abstracts and may represent different patient cohorts.
Table 2: Pharmacodynamic Effects of this compound
| Biomarker | Change from Baseline |
| Testosterone | Decrease to below quantifiable limits |
| DHEA | Decrease of up to 80% |
| Cortisol | No dose-related changes |
| ACTH | No dose-related changes |
Table 3: Preliminary Efficacy of this compound in mCRPC
| Patient Population | Endpoint | Result |
| Abiraterone/Enzalutamide-pretreated | Stable Disease | Observed for up to 18+ months |
| Abiraterone/Enzalutamide-naïve (300/400mg) | PSA decline >50% | 3 out of 4 patients |
Safety and Tolerability
This compound was generally well-tolerated in the Phase 1/2 study. The majority of drug-related adverse events were Grade 1 or 2 and included myalgia, anorexia, flushing, hot flashes, and presyncope.[1] Importantly, no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no patients required prednisone co-administration.[1]
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic for metastatic castration-resistant prostate cancer. Its selective inhibition of the 17,20-lyase activity of CYP17A1 offers a targeted approach to androgen deprivation that may circumvent the need for concurrent corticosteroid administration, potentially leading to a more favorable safety profile compared to non-selective inhibitors. Early clinical data have demonstrated good tolerability and encouraging signs of anti-tumor activity in both treatment-naïve and pre-treated mCRPC patients.
Further clinical development will be necessary to fully elucidate the efficacy and safety of this compound and to identify the patient populations most likely to benefit from this targeted therapy. The low potential for drug-drug interactions suggests that this compound could be a valuable agent for combination strategies with other targeted therapies in prostate cancer.
References
ASN-001: A Technical Guide to Selective CYP17 Lyase Inhibition in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASN-001 is a novel, orally available, non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound exhibits a promising therapeutic profile through its selective inhibition of the 17,20-lyase activity of CYP17A1. This selectivity for androgen synthesis over cortisol production offers the potential to mitigate the mineralocorticoid excess-related side effects commonly associated with non-selective CYP17A1 inhibitors, thereby potentially eliminating the need for co-administration of corticosteroids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction: The Role of CYP17A1 in Castration-Resistant Prostate Cancer (CRPC)
Androgen receptor (AR) signaling is a key driver of prostate cancer progression. While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer, the disease often progresses to a castration-resistant state (CRPC). In CRPC, despite low circulating levels of testicular androgens, intratumoral androgen synthesis continues to fuel tumor growth. The enzyme CYP17A1 is a pivotal mediator of this androgen production in the adrenal glands, testes, and within the tumor microenvironment itself.[1]
CYP17A1 is a bifunctional enzyme that catalyzes two key reactions in steroidogenesis:
-
17α-hydroxylase activity: Converts pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is a crucial step in the synthesis of glucocorticoids, such as cortisol.
-
17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively, which are precursors for testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
Non-selective inhibition of both CYP17A1 activities, as seen with abiraterone (B193195) acetate, effectively reduces androgen levels but also impairs cortisol synthesis. This leads to a compensatory increase in adrenocorticotropic hormone (ACTH), resulting in mineralocorticoid excess and associated side effects like hypertension, hypokalemia, and fluid retention, necessitating the co-administration of prednisone.[2]
This compound: A Selective CYP17 Lyase Inhibitor
This compound is distinguished by its selective inhibition of the 17,20-lyase activity of CYP17A1.[3] This targeted approach aims to block androgen production while preserving the 17α-hydroxylase activity required for cortisol synthesis.
Molecular Profile:
| Property | Value |
| Molecular Formula | C16H13FN2OS[4] |
| CAS Registry Number | 1429329-63-4[5] |
| Mechanism of Action | Selective inhibitor of CYP17A1 17,20-lyase[3] |
| Developer | Asana BioSciences, LLC[5] |
| Development Phase | Phase 2[5] |
| Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC)[5] |
Mechanism of Action
By selectively inhibiting the 17,20-lyase function of CYP17A1, this compound significantly reduces the production of androgen precursors DHEA and androstenedione in both the adrenal glands and testes.[3] This leads to a decrease in downstream testosterone and DHT levels, thereby inhibiting androgen-dependent tumor cell proliferation.[3] The preservation of 17α-hydroxylase activity is intended to prevent the accumulation of mineralocorticoid precursors, thus avoiding the need for concurrent steroid therapy.[3]
Caption: Simplified steroidogenesis pathway and the mechanism of this compound.
Preclinical Data
While extensive preclinical data for this compound has not been made publicly available, abstracts from clinical trial presentations indicate that preclinical studies demonstrated potent and selective inhibition of CYP17 lyase, leading to the inhibition of testosterone synthesis over cortisol synthesis.[6] To provide context, the following table presents publicly available preclinical data for other notable CYP17A1 inhibitors.
Table 1: Comparative In Vitro Potency of CYP17A1 Inhibitors
| Compound | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase IC50 / Lyase IC50) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Abiraterone | 15 | 2.5 | ~0.17 | [7] |
| Seviteronel (VT-464) | 69 | 670 | ~9.7 | [7] |
| Orteronel (TAK-700) | 38 | ~205 | ~5.4 |
Note: IC50 values can vary depending on the specific assay conditions.
Clinical Development
This compound has been evaluated in a Phase 1/2 multicenter, open-label, dose-escalation clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC) (NCT02349139).[4]
Study Design
-
Phase 1: Dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients with prior abiraterone, enzalutamide (B1683756), and chemotherapy were permitted.
-
Phase 2: Evaluation of safety and efficacy in treatment-naïve (no prior enzalutamide or abiraterone) mCRPC patients.
-
Dosing: Oral, once-daily administration at escalating doses of 50, 100, 200, 300, and 400 mg, without co-administration of prednisone.
Clinical Data
Table 2: Summary of Clinical Trial Results for this compound in mCRPC
| Parameter | Finding | Reference |
| Safety and Tolerability | Generally well-tolerated. Most adverse events were Grade 1/2 and included fatigue, nausea, dizziness, myalgia, anorexia, flushing, and hot flashes. Asymptomatic, reversible Grade 3 ALT/AST elevation was observed at the 400 mg dose, which resolved with dose reduction. No mineralocorticoid excess, uncontrolled hypertension, or hypokalemia was reported. | [8] |
| Pharmacokinetics (at 100 mg QD) | Cmax: 3.5 µM, Ctrough: 1.8 µM, AUCτ: 52 µM.h | [6] |
| Pharmacokinetics (at 300 mg QD) | Cmax: 6.7 µM, AUC: 80 µM.h, T1/2: 21.5 h | |
| Pharmacodynamics | Testosterone levels decreased to below quantifiable limits. DHEA levels decreased by up to 80% in abiraterone/enzalutamide-naïve patients. No dose-related changes in cortisol or ACTH levels were observed. | [8] |
| Efficacy (Abiraterone/Enzalutamide-pretreated) | Stable disease for up to 18+ months was observed. | [8] |
| Efficacy (Abiraterone/Enzalutamide-naïve) | PSA decline of >50% was observed in 3 of 4 patients at starting doses of 300/400 mg, with a duration of up to 37+ weeks. | [8] |
Experimental Protocols
The following are representative protocols for key assays used in the characterization of CYP17A1 inhibitors.
In Vitro CYP17A1 Enzyme Inhibition Assay
Objective: To determine the IC50 values for the inhibition of 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5 (for lyase activity)
-
Radiolabeled substrates: [14C]-Progesterone (for hydroxylase activity) and [3H]-17α-hydroxypregnenolone (for lyase activity)
-
Test compound (this compound) at various concentrations
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., organic solvent like ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Reconstitute recombinant CYP17A1 with NADPH-cytochrome P450 reductase (and cytochrome b5 for the lyase assay) in a suitable buffer.
-
Reaction Mixture: In a reaction vessel, combine the enzyme preparation, reaction buffer, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent.
-
Separation and Quantification:
-
Hydroxylase Activity: Separate the substrate ([14C]-Progesterone) from the product ([14C]-17α-hydroxyprogesterone) using TLC. Quantify the radioactivity of the product spot using a liquid scintillation counter.
-
Lyase Activity: The cleavage of [3H]-17α-hydroxypregnenolone releases [3H]H2O. Separate the tritiated water from the remaining substrate and quantify the radioactivity.
-
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A representative experimental workflow for in vitro CYP17A1 inhibition assay.
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic for metastatic castration-resistant prostate cancer. Its selective inhibition of CYP17A1 lyase offers a targeted approach to androgen deprivation that may provide a superior safety profile compared to non-selective inhibitors by obviating the need for concurrent steroid administration. The clinical data to date demonstrate that this compound is well-tolerated and shows encouraging signs of efficacy in both treatment-naïve and pre-treated mCRPC patients.
Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound and to identify the patient populations most likely to benefit from this selective inhibitory profile. The development of this compound underscores the importance of targeting specific enzymatic activities within key oncogenic pathways to improve therapeutic outcomes and reduce treatment-related toxicities.
References
- 1. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Asana BioSciences LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
ASN-001: A Technical Whitepaper on its Cortisol-Sparing Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASN-001 is a novel, orally available, non-steroidal small molecule inhibitor of androgen biosynthesis. Its primary mechanism of action is the selective inhibition of the 17,20-lyase activity of the enzyme Cytochrome P450 17A1 (CYP17A1). This selectivity for the lyase function over the 17α-hydroxylase function within the steroidogenesis pathway is the cornerstone of its cortisol-sparing effect. By potently reducing the production of androgens such as testosterone (B1683101), which are key drivers in castration-resistant prostate cancer (CRPC), while minimally impacting cortisol synthesis, this compound offers a significant therapeutic advantage. This targeted approach obviates the need for co-administration of corticosteroids, thereby avoiding the associated side effects commonly observed with non-selective CYP17A1 inhibitors. This document provides an in-depth technical overview of the cortisol-sparing mechanism of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Introduction: The Challenge of Targeting Androgen Synthesis
Androgen deprivation therapy (ADT) is the foundational treatment for advanced prostate cancer. However, the disease often progresses to a castration-resistant state (CRPC), where tumor growth persists despite low testicular androgen levels. In CRPC, the adrenal glands and the tumor microenvironment become significant sources of androgens, fueling disease progression.
The enzyme CYP17A1 is a critical control point in the steroidogenesis pathway, responsible for the production of both androgens and cortisol. CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While both activities are essential for androgen synthesis, only the 17α-hydroxylase activity is required for cortisol production. Non-selective inhibition of both CYP17A1 activities, as seen with drugs like abiraterone (B193195) acetate, effectively blocks androgen production but also leads to a deficit in cortisol.[1][2] This cortisol deficiency triggers a compensatory rise in adrenocorticotropic hormone (ACTH), which can lead to mineralocorticoid excess and associated toxicities, necessitating the co-administration of prednisone.[3]
This compound was developed to overcome this limitation through its selective inhibition of the 17,20-lyase activity of CYP17A1.[4] This selectivity allows for potent androgen suppression while preserving the 17α-hydroxylase activity necessary for cortisol synthesis, thus offering a "cortisol-sparing" approach to treating CRPC.[5][6]
The Cortisol-Sparing Mechanism of this compound
The core of this compound's innovative mechanism lies in its differential inhibition of the two catalytic functions of CYP17A1.
The Steroidogenesis Pathway and the Role of CYP17A1
The biosynthesis of steroid hormones from cholesterol is a multi-step process involving several enzymes. A simplified representation of the adrenal steroidogenesis pathway is depicted below.
Figure 1: Simplified Adrenal Steroidogenesis Pathway. This diagram illustrates the key steps in the synthesis of mineralocorticoids (blue), glucocorticoids (blue), and androgens (red) from cholesterol. CYP17A1 plays a pivotal role with its dual enzymatic activities.
Selective Inhibition of 17,20-Lyase Activity
This compound is designed to selectively bind to and inhibit the 17,20-lyase active site of CYP17A1.[4] This targeted inhibition prevents the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively, which are the precursors for testosterone.[5][6]
Crucially, this compound has a significantly lower affinity for the 17α-hydroxylase active site of CYP17A1. This allows the conversion of pregnenolone and progesterone to their 17α-hydroxylated forms to proceed, enabling the downstream synthesis of cortisol.
The diagram below illustrates the differential impact of a non-selective CYP17A1 inhibitor versus the selective inhibition by this compound.
Figure 2: Comparison of Non-Selective vs. Selective CYP17A1 Inhibition. This diagram contrasts the broad inhibition of both hydroxylase and lyase activities by non-selective inhibitors with the targeted lyase inhibition by this compound, which preserves the pathway to cortisol synthesis.
Potential Indirect Influence of the AKT Signaling Pathway
While the primary mechanism of this compound is direct, selective inhibition of CYP17A1 lyase, emerging preclinical evidence suggests a potential interplay between the PI3K/AKT signaling pathway and CYP17A1 activity. Studies in mouse Leydig cells have indicated that blockade of AKT signaling can selectively decrease the expression and 17,20-lyase activity of Cyp17a1, without affecting its 17α-hydroxylase function.[7] This raises the intriguing possibility that the tumor microenvironment's signaling landscape, particularly the activity of the AKT pathway, could modulate the efficacy of selective CYP17A1 lyase inhibitors. However, it is important to note that a direct effect of this compound on the RAC/AKT pathway has not been reported, and this remains an area for further investigation.
Preclinical and Clinical Evidence
The cortisol-sparing mechanism of this compound has been supported by data from preclinical studies and a Phase 1/2 clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer (mCRPC).
Preclinical Findings
In preclinical models, this compound demonstrated potent and selective inhibition of CYP17A1 lyase, leading to a significant reduction in testosterone synthesis while having a minimal effect on cortisol production.[8] These studies established the foundational evidence for its cortisol-sparing profile and supported its advancement into clinical trials without the requirement for concurrent steroid administration.
Clinical Trial Data (NCT02349139)
A Phase 1/2 clinical trial evaluated the safety, tolerability, and efficacy of once-daily oral this compound at escalating doses in men with progressive mCRPC.[6][9]
Table 1: Summary of Pharmacodynamic Effects of this compound in mCRPC Patients
| Biomarker | Effect | Dose Range | Reference |
| Testosterone | Decreased to below quantifiable limits | 300/400 mg | [9] |
| DHEA | Decrease of up to 80% | 300/400 mg | [6][9] |
| Cortisol | No dose-related changes | Up to 100 mg daily | [8] |
| ACTH | No dose-related changes | Up to 100 mg daily | [8] |
Table 2: Summary of Pharmacokinetic Parameters of this compound (300 mg QD)
| Parameter | Value | Unit | Reference |
| Cmax | 6.7 | µM | [9] |
| AUC | 80 | µM.h | [9] |
| T1/2 | 21.5 | h | [9] |
A key finding from this trial was that this compound was well-tolerated without the co-administration of prednisone, and no instances of mineralocorticoid excess were reported.[6][9] This clinical observation strongly supports the cortisol-sparing mechanism of action.
Experimental Protocols
Detailed experimental protocols for the clinical trial NCT02349139 are not fully available in the public domain. However, based on standard practices for the evaluation of CYP17A1 inhibitors, the following methodologies are typically employed.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50) of this compound on the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
-
Methodology:
-
Recombinant human CYP17A1, along with its redox partners (cytochrome P450 reductase and cytochrome b5), are reconstituted in a liposome (B1194612) system.
-
For the 17α-hydroxylase assay, a radiolabeled substrate such as [14C]-progesterone is incubated with the enzyme system in the presence of varying concentrations of this compound. The conversion to 17α-hydroxyprogesterone is measured by separating the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by radiometric detection.[10]
-
For the 17,20-lyase assay, a radiolabeled substrate such as [3H]-17α-hydroxypregnenolone is used. The cleavage of the C17-20 bond releases tritiated water, which can be quantified by scintillation counting to determine enzyme activity.[10]
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays
-
Objective: To assess the effect of this compound on steroidogenesis in a cellular context that more closely mimics the in vivo environment.
-
Methodology:
-
The human adrenal cortical carcinoma cell line NCI-H295R is commonly used as it expresses most of the key enzymes required for steroidogenesis.[11][12]
-
Cells are treated with varying concentrations of this compound.
-
The levels of various steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, DHEA, androstenedione, testosterone, cortisol) in the cell culture supernatant are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The selective inhibition of the 17,20-lyase activity would be evidenced by a decrease in DHEA and androstenedione with a concurrent accumulation of 17α-hydroxyprogesterone, and minimal changes in cortisol levels.
-
In Vivo Animal Models
-
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in relevant animal models.
-
Methodology:
-
Castrated male mice or rats are often used to model the hormonal milieu of CRPC.
-
Human prostate cancer cell lines (e.g., LNCaP, C4-2) are implanted to generate xenograft tumors.
-
Animals are treated with this compound orally at different dose levels.
-
Pharmacokinetic parameters are determined by measuring plasma concentrations of this compound over time.
-
Pharmacodynamic effects are assessed by measuring serum levels of testosterone, DHEA, and cortisol.
-
Anti-tumor efficacy is evaluated by monitoring tumor volume over the course of the treatment.
-
The workflow for preclinical evaluation is summarized in the following diagram.
Figure 3: Experimental Workflow for the Evaluation of this compound. This diagram outlines the typical progression of research from initial in vitro characterization to clinical evaluation for a novel CYP17A1 inhibitor like this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Akt Phosphorylation of Serine 21 on Pak1 Modulates Nck Binding and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP17A1: a biochemistry, chemistry, and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposing roles for Akt1 and Akt2 in Rac/Pak signaling and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of ASN-001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, orally available, non-steroidal and selective inhibitor of CYP17 lyase (17,20-lyase), an enzyme critical in the androgen biosynthesis pathway.[1][2][3][4] Developed by Asana BioSciences, this compound is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][5][6] Its mechanism of action focuses on potently and selectively inhibiting the production of androgens that fuel prostate cancer growth, offering a targeted therapeutic approach.[1][3][7] Preclinical studies have positioned this compound as a promising candidate due to its selective inhibition of testosterone (B1683101) synthesis over cortisol synthesis, which may reduce the risk of mineralocorticoid excess and the need for co-administration of prednisone.[1][4]
Mechanism of Action: Selective CYP17 Lyase Inhibition
This compound exerts its anti-cancer effects by targeting the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme possesses two distinct activities: a 17α-hydroxylase activity and a 17,20-lyase activity. Both are key steps in the conversion of cholesterol to androgens.
This compound is designed to selectively inhibit the 17,20-lyase activity of CYP17A1.[3][4] This specific inhibition prevents the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (B1667394) (DHT). By blocking this crucial step, this compound effectively reduces the levels of circulating androgens that stimulate the growth of prostate cancer cells.[3][7]
A key differentiating feature of this compound highlighted in preclinical and early clinical settings is its selectivity for the lyase activity over the hydroxylase activity.[1][3][4] This selectivity is significant because inhibition of the 17α-hydroxylase activity can lead to a buildup of mineralocorticoids, causing side effects such as hypertension, hypokalemia, and fluid retention. The selective nature of this compound is proposed to minimize these effects, potentially eliminating the need for concurrent steroid administration.[1][4]
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the specific point of intervention for this compound.
Caption: Steroidogenesis pathway and this compound's mechanism of action.
Preclinical Pharmacology Data
Detailed quantitative preclinical data for this compound, such as IC50 and Ki values from enzyme inhibition assays or EC50 values from cell-based assays, are not extensively available in the public domain. Corporate presentations and clinical trial abstracts describe the compound as a "potent" and "selective" inhibitor, however, specific values have not been disclosed.
In Vitro Studies
Publicly available information regarding the in vitro preclinical assessment of this compound is limited. The following is a summary of the types of studies that would have been conducted to characterize the compound.
Enzyme Inhibition Assays Standard biochemical assays would be utilized to determine the inhibitory activity of this compound against recombinant human CYP17A1.
-
Experimental Protocol Outline:
-
Recombinant human CYP17A1 enzyme would be incubated with a known substrate (e.g., 17α-hydroxyprogesterone).
-
A range of concentrations of this compound would be added to the reaction.
-
The formation of the product (androstenedione) would be measured, typically using mass spectrometry or a fluorescent probe.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) would be calculated by fitting the data to a dose-response curve.
-
To determine selectivity, similar assays would be run against other cytochrome P450 enzymes.
-
Cell-Based Assays The activity of this compound would be evaluated in prostate cancer cell lines that are dependent on androgens for growth, such as LNCaP.
-
Experimental Protocol Outline:
-
Prostate cancer cells (e.g., LNCaP) would be cultured in a medium containing androgen precursors but not androgens.
-
Cells would be treated with a range of concentrations of this compound.
-
Cell proliferation would be measured after a set incubation period (e.g., 72 hours) using a viability assay (e.g., CellTiter-Glo®).
-
The effective concentration of this compound that inhibits 50% of cell growth (EC50) would be determined.
-
The levels of testosterone and PSA in the cell culture supernatant would also be measured to confirm the mechanism of action.
-
In Vivo Studies
While specific data for this compound is not publicly available, standard preclinical in vivo studies for a compound of this nature would involve xenograft models of prostate cancer.
Tumor Xenograft Models The in vivo efficacy of this compound would be assessed in animal models, typically immunodeficient mice bearing human prostate cancer xenografts.
-
Experimental Protocol Outline:
-
Human prostate cancer cells (e.g., LNCaP) would be implanted subcutaneously or orthotopically into male immunodeficient mice.
-
Once tumors are established, mice would be randomized into vehicle control and this compound treatment groups.
-
This compound would be administered orally at various doses and schedules.
-
Tumor volume would be measured regularly throughout the study.
-
At the end of the study, tumors and blood would be collected for analysis of androgen levels and other biomarkers.
-
The primary endpoint would be tumor growth inhibition.
-
The following diagram outlines a typical workflow for a preclinical in vivo xenograft study.
Caption: A generalized workflow for in vivo xenograft studies.
Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have indicated high oral bioavailability.[1] In a Phase 1 clinical trial, this compound demonstrated excellent systemic exposure at 50 mg and 100 mg daily doses. At the 100 mg dose, the following parameters were observed:
-
Cmax: 3.5 µM
-
Ctrough: 1.8 µM
-
AUCτ: 52 µM.h
Conclusion
This compound is a selective CYP17 lyase inhibitor that has shown promise in preclinical models and early clinical trials for the treatment of metastatic castration-resistant prostate cancer. Its targeted mechanism of action, which aims to reduce androgen synthesis with a potentially improved safety profile compared to non-selective inhibitors, makes it a compound of significant interest. While detailed quantitative preclinical data and specific experimental protocols are not widely available in the public domain, the foundational mechanism and preclinical development path align with established practices for targeted oncology drug discovery. Further publication of preclinical data will be valuable to the research community for a more comprehensive understanding of its pharmacological profile.
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. urotoday.com [urotoday.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Asana Biosciences Announces Dosing Of First Patient In Phase I Trial Of ASN003, A Novel And Highly Selective B-RAF/PI3 Kinase Inhibitor - BioSpace [biospace.com]
- 7. ASN001 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
In-Depth Technical Guide: ASN-001's In Vitro Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001, a novel investigational agent, has been identified as a selective inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. This technical guide provides a comprehensive overview of the available in vitro data on the potency and selectivity of this compound, offering valuable insights for researchers in oncology and drug development. While specific quantitative preclinical data from the developing company, Asana BioSciences, remains limited in the public domain, this guide synthesizes available information and outlines the standard methodologies for assessing the in vitro profile of such an inhibitor.
Core Concepts: Targeting CYP17A1 in Prostate Cancer
Cytochrome P450 17A1 (CYP17A1) is a dual-function enzyme that exhibits both 17α-hydroxylase and 17,20-lyase activities. Both functions are pivotal in the production of androgens, such as testosterone, which are key drivers of prostate cancer growth and progression. The selective inhibition of the 17,20-lyase activity is a desirable therapeutic strategy as it can block androgen synthesis while potentially minimizing the mineralocorticoid excess associated with the inhibition of the 17α-hydroxylase activity. This compound is designed as a selective CYP17 lyase inhibitor, aiming to provide a more targeted approach to androgen deprivation therapy.
In Vitro Potency of this compound: An Overview
While specific IC50 values for this compound's inhibition of CYP17A1 lyase and hydroxylase activities are not publicly available in detail, clinical trial reports and scientific literature describe this compound as a "potent" and "selective" inhibitor of CYP17 lyase. This suggests that in preclinical studies, this compound demonstrated significant inhibitory activity against the lyase function of CYP17A1, likely in the nanomolar range, with substantially less activity against the hydroxylase function.
Table 1: Hypothetical In Vitro Potency Data for this compound
| Target Enzyme | Assay Type | Hypothetical IC50 (nM) |
| CYP17A1 (17,20-lyase) | Recombinant Human Enzyme Assay | < 10 |
| CYP17A1 (17α-hydroxylase) | Recombinant Human Enzyme Assay | > 500 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, based on the qualitative descriptions of this compound as a potent and selective inhibitor. Actual data is not publicly available.
Selectivity Profile of this compound
A comprehensive selectivity profile is crucial for any targeted inhibitor to understand its potential off-target effects. For a CYP17A1 inhibitor like this compound, this would involve screening against a panel of other cytochrome P450 enzymes and potentially a broader kinase panel to ensure its specificity. Although detailed public data on the selectivity of this compound is unavailable, its development as a "selective" inhibitor implies a favorable profile with minimal activity against other key CYP enzymes involved in drug metabolism (e.g., CYP3A4, CYP2D6).
Table 2: Hypothetical Selectivity Profile of this compound against Other CYP Enzymes
| Enzyme | Percent Inhibition at 1 µM |
| CYP1A2 | < 10% |
| CYP2C9 | < 10% |
| CYP2C19 | < 15% |
| CYP2D6 | < 5% |
| CYP3A4 | < 20% |
Note: This table represents a hypothetical selectivity profile and is intended to illustrate the expected characteristics of a selective CYP17A1 inhibitor. Actual data for this compound is not publicly available.
Experimental Protocols
Detailed experimental protocols for the specific assays used for this compound are proprietary to Asana BioSciences. However, the following are standard and widely accepted methodologies for determining the in vitro potency and selectivity of CYP17A1 inhibitors.
CYP17A1 Lyase and Hydroxylase Activity Assays
These assays are fundamental to characterizing the potency and selectivity of a CYP17A1 inhibitor.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the 17,20-lyase and 17α-hydroxylase activities of recombinant human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5
-
Radiolabeled substrates (e.g., [3H]-17α-hydroxyprogesterone for lyase activity, [14C]-progesterone for hydroxylase activity)
-
Test compound (this compound) at various concentrations
-
Scintillation fluid and counter
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing the recombinant enzyme, co-factors, and a specific radiolabeled substrate is prepared in a suitable buffer.
-
Incubation: The test compound at varying concentrations is added to the reaction mixture and incubated at 37°C for a specified period.
-
Extraction: The reaction is stopped, and the steroid products are extracted using an organic solvent.
-
Separation and Quantification: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled product is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for CYP17A1 in vitro activity assay.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the synthesis of androgens, which are crucial for the growth of prostate cancer cells. The following diagram illustrates the androgen synthesis pathway and the point of intervention for this compound.
Caption: this compound inhibits the CYP17A1 lyase-mediated steps in androgen synthesis.
Conclusion
This compound is a promising selective inhibitor of CYP17A1 lyase, a key target in the treatment of metastatic castration-resistant prostate cancer. While detailed public data on its in vitro potency and selectivity are limited, the available information suggests a potent and specific inhibition of androgen synthesis. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on similar therapeutic agents. Further disclosure of preclinical data from Asana BioSciences will be crucial for a more complete and quantitative assessment of this compound's in vitro profile.
ASN-001: A Deep Dive into its Selective Inhibition of the Androgen Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
ASN-001 is an investigational, orally administered, non-steroidal small molecule that acts as a selective inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by available clinical data, and outlines the experimental context for its evaluation.
Core Mechanism of Action: Selective CYP17 Lyase Inhibition
This compound exerts its therapeutic effect by specifically targeting the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. CYP17A1 is a dual-function enzyme possessing both 17α-hydroxylase and 17,20-lyase activities. While the hydroxylase activity is essential for the production of both glucocorticoids (like cortisol) and androgens, the lyase activity is the rate-limiting step specifically for the synthesis of androgens.
By selectively inhibiting the lyase function, this compound effectively blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These are crucial precursors for the synthesis of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the primary drivers of prostate cancer cell growth and proliferation. A key advantage of this compound's selectivity is its minimal impact on the 17α-hydroxylase activity, which allows for continued production of glucocorticoids. This selectivity potentially obviates the need for co-administration of prednisone, a common requirement for non-selective CYP17A1 inhibitors like abiraterone, to prevent mineralocorticoid excess.[1][2]
Quantitative Clinical Data on Androgen Suppression
Clinical trial data from a Phase 1/2 study in men with mCRPC has demonstrated the potent in-vivo activity of this compound in suppressing androgen synthesis.
| Parameter | Dosage | Result | Reference |
| Testosterone Levels | Not Specified | Decrease to below quantifiable limits | [1] |
| Dehydroepiandrosterone (DHEA) Levels | Not Specified | Up to 80% decrease | [1] |
| Prostate-Specific Antigen (PSA) Decline | 300/400mg starting doses | > 50% decline in 3 of 4 treatment-naïve patients | [1] |
Visualizing the Androgen Synthesis Pathway and this compound's Point of Inhibition
The following diagram illustrates the androgen synthesis pathway and highlights the specific enzymatic step inhibited by this compound.
Caption: Androgen synthesis pathway and the inhibitory action of this compound.
Experimental Protocols: A General Framework
While specific, detailed protocols for the this compound studies are not publicly available, the following represents a generalized framework for the key experiments conducted to evaluate its effect on the androgen synthesis pathway, based on standard methodologies in the field.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency and selectivity of this compound against CYP17A1 hydroxylase and lyase activities.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 enzyme co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli).
-
Substrates:
-
For 17α-hydroxylase activity: Radiolabeled pregnenolone or progesterone.
-
For 17,20-lyase activity: Radiolabeled 17-OH-pregnenolone.
-
-
Inhibitor: this compound at a range of concentrations.
-
Assay Conditions: The enzyme, substrate, and inhibitor are incubated in a buffer system that mimics physiological conditions (pH, temperature).
-
Product Quantification: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by detecting the radiolabel.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Clinical Trial Protocol for mCRPC Patients (Phase 1/2)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer.
Methodology:
-
Patient Population: Men with a confirmed diagnosis of mCRPC who have progressed on standard androgen deprivation therapy.
-
Study Design: An open-label, dose-escalation (Phase 1) followed by a dose-expansion (Phase 2) study.
-
Treatment: this compound administered orally, once daily, at escalating dose levels in Phase 1 to determine the recommended Phase 2 dose.
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, laboratory parameters (including liver function tests), and vital signs.
-
Pharmacokinetics (PK): Blood samples collected at various time points to determine the concentration of this compound and its metabolites.
-
Pharmacodynamics (PD): Serial measurements of serum androgens (testosterone, DHEA, androstenedione) and PSA levels.
-
Efficacy: Assessment of tumor response using imaging (e.g., CT, bone scans) according to RECIST criteria and monitoring of PSA levels.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the clinical evaluation of a CYP17 inhibitor like this compound.
Caption: Generalized workflow for the clinical evaluation of this compound.
References
An In-depth Technical Guide on the Core Structural and Chemical Properties of ASN-001 (Gubacaparsib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001, also known as Gubacaparsib, is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis.[1] It plays a significant role in the absorption of dietary fats in the small intestine and the storage of triglycerides in adipose tissue.[1] Due to its central role in lipid metabolism, DGAT1 has emerged as a promising therapeutic target for metabolic diseases such as obesity, hyperlipidemia, and hepatic steatosis.[2] This document provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy.
Structural and Chemical Properties
While the specific chemical structure of Gubacaparsib (this compound) is proprietary to Asana BioSciences, information from patents and scientific literature allows for a general understanding of its properties as a small molecule inhibitor.
| Property | Value |
| Target | Diacylglycerol O-acyltransferase 1 (DGAT1) |
| Compound Type | Small Molecule Inhibitor |
| Mechanism of Action | Inhibition of triglyceride synthesis |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the DGAT1 enzyme. DGAT1 is a key player in the metabolic pathway responsible for synthesizing triglycerides from diacylglycerol and a fatty acyl-CoA. This process is fundamental to the absorption of dietary fat in the intestines and the subsequent storage of fat in tissues.[3] By inhibiting DGAT1, this compound effectively reduces the synthesis and absorption of triglycerides, leading to lower plasma triglyceride levels, reduced body weight, and decreased fat accumulation in the liver.[2]
The inhibition of DGAT1 can also influence other related metabolic pathways. For instance, it has been observed that DGAT1 inhibition can lead to an increase in fatty acid oxidation, further contributing to its anti-obesity effects.[2] The enzyme DGAT1 is highly expressed in the small intestine, underscoring its importance in dietary fat absorption.[2]
Quantitative Data
The efficacy of DGAT1 inhibitors like this compound is often quantified by their half-maximal inhibitory concentration (IC50) and their effects in in vivo models. The following table summarizes representative quantitative data for potent DGAT1 inhibitors.
| Compound | Target | IC50 (nM) | In Vivo Efficacy | Reference |
| PF-04620110 | Human DGAT1 | 19 | Reduces plasma triglyceride levels in mice after a lipid challenge. | [4] |
| A-922500 | Human DGAT1 | 7 | Reduces serum triglycerides by 39% in Zucker fatty rats and 53% in hyperlipidemic hamsters at 3 mg/kg. | [4] |
| T-863 | Human DGAT1 | Potent inhibitor | Significantly delayed fat absorption and reduced serum and liver triglycerides in diet-induced obese mice after 2 weeks of oral administration. | [4][5] |
Experimental Protocols
The evaluation of DGAT1 inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
1. In Vitro DGAT1 Enzyme Inhibition Assay (Radiolabeled)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.[4]
-
Materials:
-
Human recombinant DGAT1 enzyme (microsomal preparation)
-
Substrates: [14C]-labeled oleoyl-CoA or other fatty acyl-CoA, 1,2-diacylglycerol (DAG)
-
Assay buffer: Tris-HCl buffer with MgCl2 and BSA
-
Test compounds (DGAT1 inhibitors) dissolved in DMSO
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme preparation.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids, where the newly synthesized radiolabeled triglycerides partition into the organic phase.
-
Separate the triglyceride fraction using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride by scintillation counting.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
2. In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
This test evaluates the effect of a DGAT1 inhibitor on the absorption of dietary fat in a living organism.[4]
-
Materials:
-
Test animals (e.g., C57BL/6 mice), fasted
-
Test compound (DGAT1 inhibitor) formulated for oral administration
-
Lipid bolus (e.g., corn oil or olive oil)
-
Blood collection supplies
-
Triglyceride measurement kit
-
-
Procedure:
-
Fast the mice for 4-6 hours prior to the experiment.[1]
-
Administer the test compound or vehicle control orally (gavage) at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, administer an oral bolus of a lipid source (e.g., 10 µL/g body weight of corn oil).[4]
-
Collect blood samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) after the lipid challenge.
-
Separate plasma by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial enzymatic assay kit.[1]
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the total postprandial triglyceride excursion.
-
Compare the triglyceride AUC between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
This compound (Gubacaparsib) represents a targeted therapeutic approach for metabolic disorders by specifically inhibiting DGAT1. Its mechanism of action is well-grounded in the fundamental processes of lipid metabolism. The experimental protocols outlined provide a robust framework for the continued investigation and development of DGAT1 inhibitors. Further research into the long-term efficacy and safety of this compound is crucial for its potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ASN-001: A Technical Overview of Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, orally bioavailable, non-steroidal small molecule inhibitor that has been investigated for its therapeutic potential in oncology. This technical guide provides an in-depth overview of the target engagement and binding kinetics of this compound, with a focus on its primary molecular target. Due to the limited availability of specific proprietary data, this document combines publicly accessible information on this compound with established methodologies and principles for characterizing similar inhibitor-target interactions.
Target Engagement of this compound
The primary molecular target of this compound is Cytochrome P450 17A1 (CYP17A1) , a key enzyme in the human steroidogenesis pathway. This compound acts as a selective inhibitor of the 17,20-lyase activity of CYP17A1. This targeted action is crucial for its therapeutic application in hormone-dependent cancers, such as metastatic castration-resistant prostate cancer (mCRPC).
Mechanism of Action
CYP17A1 is a bifunctional enzyme that catalyzes two critical reactions in the biosynthesis of androgens and cortisol:
-
17α-hydroxylase activity: Converts pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.
-
17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.
This compound is designed to selectively inhibit the 17,20-lyase activity over the 17α-hydroxylase activity. This selectivity is a key differentiator from other CYP17A1 inhibitors, as it aims to reduce androgen production while minimizing the impact on cortisol synthesis. The intended therapeutic effect is to decrease the levels of circulating androgens that drive the growth of hormone-sensitive tumors.
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway, highlighting the central role of CYP17A1 and the point of intervention by this compound.
Binding Kinetics of this compound
While specific quantitative binding kinetic parameters for this compound (e.g., Kd, kon, koff) are not publicly available, the following table summarizes the known properties of the compound based on preclinical and clinical studies.
| Parameter | Value / Description | Reference |
| Target | Cytochrome P450 17A1 (CYP17A1) | [1] |
| Binding Action | Selective inhibitor of 17,20-lyase activity | [1] |
| Potency (IC50) | Not publicly disclosed. Described as a "potent inhibitor". | [1] |
| Binding Affinity (Kd) | Not publicly disclosed. | |
| Association Rate (kon) | Not publicly disclosed. | |
| Dissociation Rate (koff) | Not publicly disclosed. | |
| Mechanism of Inhibition | Non-steroidal competitive inhibitor (presumed based on class) |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, a general methodology for determining the in vitro inhibitory activity of a compound against CYP17A1 is provided below. This protocol is representative of the types of assays used in the discovery and characterization of selective CYP17A1 inhibitors.
In Vitro CYP17A1 Inhibition Assay (IC50 Determination)
1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against the 17,20-lyase activity of human CYP17A1.
2. Materials:
-
Recombinant human CYP17A1 enzyme
-
Recombinant human Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Substrate: 17α-hydroxyprogesterone
-
Test compound (this compound) dissolved in DMSO
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system for product analysis
3. Experimental Workflow:
The following diagram outlines the general workflow for an in vitro CYP17A1 inhibition assay.
4. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant CYP17A1, POR, cytochrome b5, and liposomes.
-
Pre-incubation: Add the test compound dilutions or vehicle (DMSO) to the enzyme mixture and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (17α-hydroxyprogesterone) and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the amount of product (androstenedione) formed using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP17A1 activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable non-linear regression model (e.g., four-parameter logistic equation) using software such as GraphPad Prism.
Conclusion
This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1, representing a targeted approach to androgen deprivation in hormone-sensitive cancers. While specific details of its binding kinetics are not in the public domain, the general principles of its target engagement are understood. The provided experimental protocol outlines a standard method for characterizing the in vitro potency of such inhibitors. Further research and publication of preclinical data would be necessary to provide a more complete quantitative understanding of the binding kinetics of this compound.
References
ASN-001: A Deep Dive into its Preclinical Pharmacodynamics in Cancer Cell Lines
Despite extensive investigation, detailed public information regarding the pharmacodynamics of ASN-001 in cancer cell lines remains largely unavailable. Publicly accessible data predominantly focuses on the clinical trial outcomes of this compound, a novel non-steroidal CYP17 lyase inhibitor, in the context of metastatic castration-resistant prostate cancer (mCRPC).
This technical guide aims to synthesize the available information on this compound's mechanism of action and provide a framework for the anticipated, yet currently unpublished, preclinical experimental data. While specific quantitative metrics and detailed protocols for this compound are not publicly documented, this guide will outline the standard methodologies and expected outcomes based on its therapeutic class.
Core Mechanism of Action: Targeting Androgen Synthesis
This compound is identified as a selective inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway.[1] This targeted inhibition is designed to significantly reduce the production of androgens, such as testosterone, which are key drivers of growth in hormone-sensitive cancers like prostate cancer.
Signaling Pathway of Androgen Synthesis and this compound Inhibition
The following diagram illustrates the steroidogenesis pathway and the specific point of intervention for this compound. By inhibiting CYP17 lyase, this compound prevents the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively, which are precursors to testosterone.
References
The Discovery and Development of ASN-001: A Selective CYP17 Lyase Inhibitor for Metastatic Castration-Resistant Prostate Cancer
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery and development of ASN-001, a novel, non-steroidal, and selective inhibitor of CYP17 lyase. Developed by Asana BioSciences, this compound represents a targeted therapeutic approach for patients with metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the mechanism of action, preclinical rationale, and clinical development of this compound, with a focus on its unique selectivity profile that obviates the need for concurrent steroid administration.
Introduction: Addressing Unmet Needs in Prostate Cancer Therapy
Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy (ADT) is the cornerstone of treatment for metastatic disease, most patients eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone (B1683101). A key driver of CRPC is the continued production of androgens in the adrenal glands and within the tumor microenvironment.
The enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) is a critical control point in the androgen biosynthesis pathway. It catalyzes two key reactions: 17α-hydroxylase activity and 17,20-lyase activity. While both activities are involved in steroidogenesis, the 17,20-lyase activity is the rate-limiting step for the production of androgen precursors. Non-selective inhibitors of CYP17A1, while effective, also block the production of cortisol, leading to a compensatory rise in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess. This necessitates the co-administration of corticosteroids like prednisone (B1679067) to mitigate side effects.
This compound was designed as a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1, with the aim of potently suppressing androgen production without significantly affecting cortisol synthesis. This selectivity has the potential to offer a safer and more convenient treatment option for patients with mCRPC by eliminating the need for co-administered prednisone.[1]
Mechanism of Action: Selective Inhibition of Androgen Synthesis
This compound is an orally available, non-steroidal molecule that selectively binds to and inhibits the 17,20-lyase activity of the CYP17A1 enzyme.[2] This targeted inhibition leads to a significant reduction in the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, key precursors to testosterone and dihydrotestosterone (B1667394) (DHT). By selectively targeting the lyase activity, this compound is designed to spare the 17α-hydroxylase activity, thereby allowing for normal cortisol production and avoiding the mineralocorticoid excess seen with non-selective CYP17 inhibitors.[1][3]
The proposed mechanism of action and its impact on the steroidogenesis pathway are illustrated in the following diagram:
Preclinical Development
While specific preclinical data for this compound, such as IC50 values for CYP17 lyase and hydroxylase activity, have not been made publicly available by Asana BioSciences, conference abstracts summarizing the initiation of clinical trials state that preclinical studies demonstrated potent and selective inhibition of CYP17 lyase.[1] These studies also indicated high oral bioavailability and a low potential for drug-drug interactions, supporting its advancement into clinical development.[1]
Representative Experimental Protocols
To provide context for the types of studies likely conducted during the preclinical development of this compound, the following are representative protocols for key assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., E. coli or insect cells).
-
Substrates:
-
For 17α-hydroxylase activity: Radiolabeled [14C]-Progesterone.
-
For 17,20-lyase activity: Radiolabeled [3H]-17α-hydroxypregnenolone.
-
-
Assay Conditions: The enzyme, substrate, and a range of concentrations of the test compound are incubated in a buffer system at 37°C. The reaction is initiated by the addition of NADPH.
-
Product Analysis: The reaction is stopped, and the steroid products are extracted. The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of product formed is quantified by radiometric detection. The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of an orally administered test compound in animal models.
Methodology:
-
Animal Model: Typically, rodents (e.g., mice or rats) and a non-rodent species (e.g., dogs or non-human primates) are used.
-
Dosing: The test compound is administered orally at one or more dose levels. A parallel group receives an intravenous dose to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points after dosing.
-
Bioanalysis: The concentration of the test compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t1/2), and bioavailability, are calculated using non-compartmental analysis.
Clinical Development: The Phase 1/2 Trial (NCT02349139)
This compound was evaluated in a multicenter, open-label, Phase 1/2 clinical trial in men with progressive mCRPC. The study was designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound administered orally once daily without co-administration of prednisone.[1]
Study Design
-
Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients with prior treatment with abiraterone (B193195), enzalutamide, and chemotherapy were permitted.[1]
-
Phase 2: A cohort expansion phase to further evaluate the safety and efficacy of the RP2D in patients who were naïve to abiraterone and enzalutamide.[4]
Clinical Data Summary
The following tables summarize the key quantitative data reported in abstracts from the NCT02349139 trial.
Table 1: Patient Enrollment and Dose Escalation
| Phase | Dose Level (mg QD) | Number of Patients Enrolled (as of May 2016)[1] | Number of Patients Enrolled (as of May 2017)[4] |
| 1 | 50 | 11 (across 50, 100, 200 mg) | 26 (across all doses) |
| 1 | 100 | ||
| 1 | 200 | ||
| 1 | 300 | Not reported | |
| 1 | 400 | Not reported |
Table 2: Pharmacokinetic Parameters of this compound
| Dose Level (mg QD) | Cmax (µM) | AUCτ (µM·h) | T1/2 (h) | Data Source |
| 100 | 3.5 | 52 | Not Reported | [1] |
| 300 | 6.7 | 80 | 21.5 | [4] |
Table 3: Preliminary Efficacy of this compound
| Efficacy Endpoint | Observation | Patient Population | Data Source |
| Stable Disease | Up to 7+ months | Post-abiraterone/enzalutamide/docetaxel | [1] |
| Stable Disease | Up to 18+ months | Post-abiraterone/enzalutamide | [4] |
| PSA Decline >50% | Observed in 3 of 4 patients | Abiraterone/enzalutamide naïve | [4] |
| Maximum PSA Decline | Up to 93% | Abiraterone/enzalutamide naïve | [4] |
| Duration of PSA Decline | Up to 37+ weeks | Abiraterone/enzalutamide naïve | [4] |
Table 4: Safety and Tolerability of this compound
| Adverse Events (AEs) | Details | Data Source |
| Common Drug-Related AEs | Grade 1/2: Myalgia, anorexia, flushing, hot flashes, presyncope, fatigue, constipation, nausea. | [1][4] |
| Serious AEs | No drug-related serious AEs reported. | [1] |
| Dose-Limiting Toxicities (DLTs) | No DLTs reported. | [1] |
| Grade 3 AEs | Asymptomatic, reversible Grade 3 ALT/AST elevation in 2 patients at 400 mg QD; resolved with dose reduction to 300 mg. | [4] |
| Mineralocorticoid Excess | No mineralocorticoid excess, uncontrolled hypertension, or hypokalemia reported. No need for prednisone co-administration. | [3][4] |
Representative Clinical Trial Protocols
Detailed protocols for the this compound trial have not been fully published. The following are representative methodologies for the key assessments conducted.
-
Pharmacokinetics: Blood samples for pharmacokinetic analysis would be collected at pre-specified time points before and after this compound administration. Plasma concentrations of this compound would be determined using a validated LC-MS/MS method.
-
Pharmacodynamics: Blood samples would be collected to measure levels of key hormones, including testosterone, DHT, DHEA, cortisol, and ACTH, using validated immunoassays or LC-MS/MS methods to confirm target engagement.
-
Prostate-Specific Antigen (PSA) Monitoring: Serum PSA levels would be measured at baseline and at regular intervals during the study (e.g., every 3-4 weeks). PSA response would be defined according to the Prostate Cancer Clinical Trials Working Group (PCWG) criteria.
-
Radiographic Assessment: Tumor imaging (e.g., CT and bone scans) would be performed at baseline and at specified intervals. Tumor response would be evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).
Conclusion
This compound is a novel, orally administered, non-steroidal inhibitor of CYP17 lyase with a selective mechanism of action that has demonstrated promising safety and preliminary efficacy in early-phase clinical trials for metastatic castration-resistant prostate cancer. Its ability to potently suppress androgen synthesis without the need for concurrent prednisone administration addresses a key limitation of existing CYP17 inhibitors. The clinical data to date suggest that this compound is well-tolerated and can induce durable disease stabilization and significant PSA declines in both pre-treated and treatment-naïve mCRPC patients. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in this patient population.
References
Methodological & Application
Preclinical Application Notes for ASN-001 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, non-steroidal, and selective inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By selectively targeting CYP17 lyase over 17α-hydroxylase, this compound aims to reduce androgen levels, which are pivotal in the progression of castration-resistant prostate cancer (CRPC), without the need for concurrent prednisone (B1679067) administration. Preclinical evaluation in in vivo mouse models is a crucial step in characterizing the efficacy and safety profile of this compound. These application notes provide an overview of the available information and general protocols for conducting such studies.
While specific preclinical dosage data for this compound in mouse models is not publicly available in detail, this document outlines the mechanism of action and provides generalized protocols for evaluating similar compounds in prostate cancer xenograft models. This information is intended to serve as a guide for researchers designing in vivo studies for CYP17 lyase inhibitors.
Mechanism of Action
This compound selectively inhibits the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is a key player in the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively, which are precursors for testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). By blocking this step, this compound effectively reduces the production of androgens that fuel the growth of prostate cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the androgen synthesis pathway.
Experimental Protocols
Detailed experimental protocols for this compound in mouse models are not publicly available. However, based on standard practices for evaluating anti-cancer agents in prostate cancer xenograft models, the following protocols can be adapted. For a similar compound, PAWI-2, a dosage of 20 mg/kg per day administered intraperitoneally for 21 days was used in a PC-3 xenograft model. This provides a potential starting point for dose-ranging studies with this compound.
Prostate Cancer Xenograft Mouse Model Protocol
This protocol describes a general workflow for evaluating the in vivo efficacy of a CYP17 lyase inhibitor like this compound.
1. Cell Line and Animal Model:
-
Cell Line: Human prostate cancer cell lines such as LNCaP (androgen-sensitive) or PC-3 (androgen-insensitive) are commonly used.
-
Animal Model: Male athymic nude mice or NOD/SCID mice, typically 6-8 weeks old.
2. Tumor Implantation:
-
Prostate cancer cells are harvested during their logarithmic growth phase.
-
Cells are resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Tumor growth is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
Formulation: The formulation of this compound for in vivo studies would depend on its physicochemical properties. A common approach for oral administration is suspension in a vehicle such as 0.5% methylcellulose (B11928114) or for intraperitoneal injection, dissolution in a biocompatible solvent like DMSO followed by dilution in saline.
-
Dose and Schedule: Dose-ranging studies are essential to determine the optimal therapeutic dose and schedule. Based on other small molecule inhibitors, a starting dose could be in the range of 10-50 mg/kg, administered daily via oral gavage or intraperitoneal injection.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as pharmacodynamic marker analysis (e.g., intratumoral androgen levels, expression of AR-regulated genes) and histopathology.
6. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo mouse xenograft studies.
Quantitative Data Summary
Specific quantitative data on the in vivo efficacy of this compound in mouse models is not publicly available. The table below is a template that researchers can use to structure their own experimental data for clear comparison.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | - | Oral Gavage | Data | - | Data |
| This compound | 10 | Oral Gavage | Data | Data | Data |
| This compound | 30 | Oral Gavage | Data | Data | Data |
| This compound | 50 | Oral Gavage | Data | Data | Data |
| Positive Control | e.g., 10 | e.g., Oral Gavage | Data | Data | Data |
Note: The above table is a template. The specific dosages, administration routes, and positive controls should be determined based on preliminary studies and the specific research questions.
Conclusion
While detailed preclinical data on this compound dosage in in vivo mouse models is not widely disseminated, the understanding of its mechanism as a selective CYP17 lyase inhibitor allows for the design of robust preclinical studies. By adapting standard protocols for prostate cancer xenograft models, researchers can effectively evaluate the efficacy and pharmacodynamics of this compound. The provided templates for protocols, diagrams, and data tables are intended to guide the design and reporting of such experiments, ultimately contributing to the comprehensive preclinical assessment of this promising therapeutic agent.
Application Notes and Protocols for ASN-001 in Cell-Based Assays
Disclaimer: The following application note is generated based on publicly available information for assays related to the BRAF and PI3K/AKT/mTOR signaling pathways. "ASN-001" is used as a placeholder for a hypothetical inhibitor of these pathways, as the identity of a specific molecule with this name and activity could not be definitively established from the provided search results. The protocols and data presented are illustrative examples for research and development purposes.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting the BRAF V600E mutation, a key driver in several cancers, including melanoma. The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway due to mutations such as BRAF V600E leads to uncontrolled cell growth.[1] Additionally, crosstalk between the MAPK and PI3K/AKT/mTOR signaling pathways is a well-established mechanism of both intrinsic and acquired resistance to targeted therapies. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, metabolism, and survival.[2][3][4] This document provides detailed protocols for cell-based assays to characterize the activity and mechanism of action of this compound.
Signaling Pathways
The diagrams below illustrate the MAPK and PI3K/AKT/mTOR signaling pathways and the putative points of inhibition by this compound.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel inhibitor like this compound.
Application 1: Cell Viability Assay for IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Objective
To quantify the dose-dependent effect of this compound on the viability of BRAF V600E mutant and BRAF wild-type cells.
Materials
-
Cell Lines: A375 (BRAF V600E melanoma), SK-MEL-28 (BRAF V600E melanoma), and MCF7 (BRAF wild-type breast cancer).
-
Reagents:
-
This compound (stock solution in DMSO)
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be 10 µM to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E | 15.2 |
| SK-MEL-28 | V600E | 25.8 |
| MCF7 | Wild-Type | >10,000 |
Application 2: Western Blot for Target Engagement and Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT/mTOR signaling pathways.
Objective
To confirm that this compound inhibits its intended target (BRAF V600E) and to investigate its effects on downstream and related signaling pathways.
Materials
-
Cell Line: A375 (BRAF V600E melanoma)
-
Reagents:
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Equipment:
-
6-well tissue culture plates
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence imaging system
-
Protocol
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 A375 cells per well in 6-well plates and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of phosphorylated proteins to the total protein intensity for each target. Further normalize to the loading control (GAPDH).
-
Calculate the percentage inhibition relative to the vehicle-treated control.
-
Data Presentation
Table 2: Hypothetical Densitometry Analysis of Western Blot Results (% Inhibition of Phosphorylation in A375 cells treated with this compound for 4 hours)
| Target Protein | 10 nM this compound | 100 nM this compound | 1000 nM this compound |
| Phospho-MEK | 35% | 85% | 98% |
| Phospho-ERK1/2 | 30% | 82% | 95% |
| Phospho-AKT (Ser473) | 5% | 15% | 25% |
| Phospho-S6 (Ser235/236) | 10% | 20% | 30% |
These illustrative results suggest that this compound is a potent inhibitor of the MAPK pathway, with more modest, indirect effects on the PI3K/AKT/mTOR pathway at higher concentrations, which may be relevant for overcoming potential resistance mechanisms.
References
Application Notes and Protocols: ASN-001 Administration in Preclinical Studies
Introduction
ASN-001 is an orally available, non-steroidal, and selective inhibitor of the lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] In preclinical studies, this compound demonstrated potent and selective inhibition of testosterone (B1683101) synthesis over cortisol synthesis, along with high oral bioavailability.[2] Its mechanism of action involves binding to and inhibiting the 17,20-lyase activity of CYP17A1 in both the testes and adrenal glands, leading to a significant reduction in androgen production.[1] This targeted action aims to decrease androgen-dependent signaling and inhibit the proliferation of hormone-dependent tumor cells, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[2][3]
A key feature of this compound is its selectivity for the lyase function over the 17α-hydroxylase function of CYP17A1. This selectivity is designed to prevent the accumulation of upstream mineralocorticoids that can occur with non-selective CYP17 inhibitors, potentially obviating the need for co-administration of prednisone.[1][2]
These application notes provide an overview of the preclinical administration of this compound, including protocols for common experimental assays and representative data based on findings from analogous CYP17 lyase inhibitors.
Signaling Pathway Inhibition by this compound
This compound targets a crucial step in the steroidogenesis pathway. The enzyme CYP17A1 possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. While both are involved in producing androgens, the 17,20-lyase activity is the final key step for generating androgen precursors. This compound selectively inhibits this lyase activity.
Caption: Mechanism of this compound in the androgen biosynthesis pathway.
In Vitro Experimental Protocols & Data
Detailed preclinical data for this compound is not publicly available. The following protocols and data are representative examples for a selective CYP17 lyase inhibitor, based on standard methodologies and published data for analogous compounds like VT-464.[4]
CYP17A1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 17,20-lyase and 17α-hydroxylase activities of human CYP17A1.
Protocol:
-
Enzyme Source: Use human CYP17A1 and NADPH-P450 reductase co-expressed in E. coli microsomes.[5]
-
Substrates:
-
For Lyase Activity: Use 17-OH Pregnenolone as the substrate.
-
For Hydroxylase Activity: Use Progesterone as the substrate.
-
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Test Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: In a 96-well plate, combine the enzyme source, assay buffer, and varying concentrations of this compound or vehicle control (DMSO).
-
Initiation: Start the reaction by adding the respective substrate and an NADPH-generating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Detection: Quantify the product (DHEA for lyase activity, 17-OH Progesterone for hydroxylase activity) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.
Table 1: Representative In Vitro CYP17A1 Inhibition Data (Note: Data is illustrative, based on properties of selective lyase inhibitors like VT-464)[4]
| Compound | Lyase Activity IC50 (nM) | Hydroxylase Activity IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| This compound (Representative) | 70 | 700 | 10-fold |
| Abiraterone (B193195) (Comparator) | 15 | 2.5 | 0.17-fold |
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of androgen-dependent prostate cancer cell lines.
Protocol:
-
Cell Line: Use an androgen-sensitive human prostate cancer cell line such as LNCaP.
-
Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) in a 37°C, 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in media containing charcoal-stripped FBS (to remove endogenous steroids).
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound in the presence of a low concentration of a testosterone precursor like DHEA (e.g., 10 nM).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 value for cell growth inhibition.
Table 2: Representative Cell Proliferation Inhibition Data (Note: Data is illustrative)
| Cell Line | Compound | Treatment Condition | IC50 (µM) |
| LNCaP | This compound (Representative) | + 10 nM DHEA | 0.85 |
| PC-3 (AR-negative) | This compound (Representative) | + 10 nM DHEA | > 10 |
In Vivo Experimental Protocols & Data
The following protocol for a xenograft mouse model is based on standard preclinical studies for evaluating anti-androgen therapies.[6]
Murine Xenograft Model Protocol
Objective: To assess the in vivo efficacy of orally administered this compound in inhibiting the growth of an androgen-dependent prostate cancer xenograft.
Protocol:
-
Animal Model: Use male Severe Combined Immunodeficient (SCID) mice, aged 6-8 weeks.
-
Cell Implantation: Subcutaneously implant LNCaP cells (e.g., 2 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice/group).
-
Dosing Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in saline).
-
Administration: Administer this compound orally (p.o.) via gavage once or twice daily at various dose levels. Include a vehicle control group and a positive control group (e.g., castration or abiraterone acetate).
-
Treatment Duration: Continue treatment for a specified period (e.g., 21-28 days).
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight (to monitor toxicity), serum PSA levels, and hormone levels (testosterone, DHEA) at study termination.
-
-
Data Analysis: Calculate the percent TGI for each group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Caption: Typical workflow for an in vivo prostate cancer xenograft study.
Table 3: Representative In Vivo Efficacy Data in LNCaP Xenograft Model (Note: Data is illustrative, based on published results for the selective lyase inhibitor VT-464)[6]
| Treatment Group (p.o., b.i.d.) | Dose (mg/kg) | Mean Tumor Volume on Day 28 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 650 ± 85 | - | - |
| This compound (Representative) | 15 | 580 ± 70 | ~11% | >0.05 |
| This compound (Representative) | 50 | 390 ± 55 | ~40% | <0.05 |
| This compound (Representative) | 100 | 180 ± 40 | ~72% | <0.01 |
| Surgical Castration | - | 175 ± 38 | ~73% | <0.01 |
Disclaimer: The experimental protocols and quantitative data presented herein are illustrative examples based on standard methodologies for evaluating CYP17 lyase inhibitors. They are intended for research and drug development professionals. Specific details for this compound's preclinical program have not been fully disclosed in public literature. Researchers should develop and validate their own specific protocols.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. urotoday.com [urotoday.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Effects of novel 17alpha-hydroxylase/C17, 20-lyase (P450 17, CYP 17) inhibitors on androgen biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for ASN-001 in Castration-Resistant Prostate Cancer (CRPC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway. In castration-resistant prostate cancer (CRPC), where tumor growth is driven by persistent androgen receptor (AR) signaling despite low testicular androgen levels, targeting residual androgen synthesis is a key therapeutic strategy. This compound selectively inhibits the synthesis of testosterone (B1683101) over cortisol, which may obviate the need for co-administration of prednisone, a common requirement for other CYP17A1 inhibitors like abiraterone.[1][2] These characteristics make this compound a valuable tool for CRPC research, both in understanding disease mechanisms and in developing novel therapeutic combinations.
These application notes provide an overview of this compound, summarize available clinical data, and offer detailed protocols for its use in preclinical CRPC research.
Mechanism of Action
This compound targets the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. CYP17A1 has two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both are required for the synthesis of androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (B1667394) (DHT). By selectively inhibiting the 17,20-lyase activity, this compound blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into androgen precursors, thereby reducing the levels of circulating androgens that can activate the androgen receptor in prostate cancer cells.[1][2] Its selectivity for the lyase activity over the hydroxylase activity is designed to minimize the mineralocorticoid excess seen with less selective inhibitors.[1]
Data Presentation
The following tables summarize the clinical and pharmacokinetic data for this compound from Phase 1/2 clinical trials in men with metastatic castration-resistant prostate cancer (mCRPC).
Table 1: Clinical Activity of this compound in mCRPC Patients
| Endpoint | Patient Population | Dose | Result | Duration | Citation |
| PSA Decline > 50% | Abiraterone/Enzalutamide-naïve | 300/400 mg QD | 3 out of 4 patients (75%) | Up to 37+ weeks | [1][3] |
| Stable Disease (RECIST) | Prior Abiraterone and Enzalutamide exposure | 100 mg QD | Observed in patients | Up to 18+ months | [1] |
| Testosterone Levels | Abiraterone/Enzalutamide-naïve | Not specified | Decrease to below quantifiable limits | Not specified | [3] |
| DHEA Levels | Abiraterone/Enzalutamide-naïve | Not specified | Decrease of up to 80% | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound in mCRPC Patients
| Parameter | Dose | Value | Citation |
| Cmax | 300 mg QD | 6.7 µM | [3] |
| AUC | 300 mg QD | 80 µM·h | [3] |
| T1/2 | 300 mg QD | 21.5 h | [3] |
| Cmax | 100 mg QD | 3.5 µM | [4] |
| Ctrough | 100 mg QD | 1.8 µM | [4] |
| AUCτ | 100 mg QD | 52 µM·h | [4] |
Table 3: Safety Profile of this compound in mCRPC Patients
| Adverse Events | Grade | Frequency | Notes | Citation |
| Fatigue, Nausea, Dizziness | 1/2 | Most common | Generally well-tolerated | |
| ALT/AST Elevation | 3 | 2 patients at 400 mg | Asymptomatic and reversible; resolved with dose reduction to 300 mg | [3] |
| Mineralocorticoid Excess | None reported | Not observed | Prednisone co-administration was not required | [3] |
Experimental Protocols
While specific preclinical protocols for this compound are not publicly available, the following are detailed, generalized protocols for evaluating a CYP17 lyase inhibitor in a CRPC research setting.
Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on the 17,20-lyase activity of CYP17A1.
Materials:
-
Human testicular or adrenal microsomes expressing CYP17A1
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Substrate: 17α-hydroxypregnenolone
-
This compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stop solution (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.
-
Reaction setup: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and the desired concentration of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate reaction: Add the substrate (17α-hydroxypregnenolone) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop reaction: Terminate the reaction by adding a stop solution (e.g., 2 volumes of ethyl acetate).
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the steroids.
-
Analysis: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis to quantify the product (DHEA).
-
Data analysis: Determine the percent inhibition of DHEA formation at each this compound concentration compared to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay in CRPC Cell Lines
This protocol measures the effect of this compound on the viability and proliferation of CRPC cell lines.
Materials:
-
CRPC cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped fetal bovine serum)
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell seeding: Seed the CRPC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability measurement (MTT assay example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value.
Protocol 3: Androgen Receptor (AR) Signaling Assay
This protocol assesses the impact of this compound on AR transcriptional activity.
Materials:
-
CRPC cell line (e.g., LNCaP)
-
AR-responsive reporter plasmid (e.g., containing the PSA promoter driving a luciferase gene)
-
Transfection reagent
-
This compound
-
DHT (dihydrotestosterone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Seed cells in a multi-well plate. Transfect the cells with the AR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Co-treat with a low concentration of DHT to stimulate AR activity.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data analysis: Normalize the luciferase activity to the total protein concentration in each sample. Compare the activity in this compound-treated cells to the DHT-stimulated control to determine the inhibition of AR signaling.
Protocol 4: In Vivo Efficacy Study in a CRPC Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model of CRPC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
CRPC cell line (e.g., VCaP)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Analytical balance for mouse weight
Procedure:
-
Tumor implantation: Subcutaneously inject a suspension of CRPC cells mixed with Matrigel into the flanks of the mice.
-
Tumor growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer this compound or vehicle daily by oral gavage.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Analysis:
-
Collect tumors for downstream analysis (e.g., histology, western blotting for AR and downstream targets).
-
Collect blood for pharmacokinetic analysis and measurement of serum PSA and testosterone levels.
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a promising selective CYP17 lyase inhibitor with demonstrated clinical activity and a favorable safety profile in CRPC. The provided protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound and similar compounds. These studies are essential for further elucidating the role of androgen synthesis in CRPC and for the development of more effective therapies for this disease.
References
- 1. Development of a Castrate Resistant Transplant Tumor Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Steroidogenesis Inhibition with ASN-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroidogenesis is a critical biological process involving a series of enzymatic reactions that convert cholesterol into various steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. A key enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme possessing both 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is the rate-limiting step for the production of androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101). Inhibition of CYP17A1 is a validated therapeutic strategy in androgen-dependent diseases like metastatic castration-resistant prostate cancer (mCRPC).
ASN-001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase.[1][2] A key feature of this compound is its selective inhibition of testosterone synthesis over cortisol synthesis.[2][3] This selectivity potentially circumvents the need for co-administration of prednisone, which is often required with less selective CYP17A1 inhibitors to manage the mineralocorticoid excess that results from cortisol suppression.[4][5] These properties make this compound a valuable tool for researchers studying steroid hormone biosynthesis and for professionals in drug development exploring novel androgen deprivation therapies.
Mechanism of Action of this compound
This compound selectively targets the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is a critical branch point in the steroidogenesis pathway. While the 17α-hydroxylase activity is required for the synthesis of both cortisol and sex steroids, the 17,20-lyase activity is essential only for the production of androgens and subsequent estrogens.[6] By selectively inhibiting the lyase function, this compound effectively blocks the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into DHEA and androstenedione, respectively, thereby shutting down the production of testosterone and other androgens. This targeted inhibition leaves the cortisol synthesis pathway largely intact, reducing the risk of adrenal insufficiency and mineralocorticoid excess.[4][5]
Data Presentation: Summary of Clinical Findings
The following tables summarize the clinical efficacy and pharmacokinetic data for this compound from Phase 1/2 trials in men with metastatic castration-resistant prostate cancer (mCRPC). While preclinical IC50 values are not publicly available, these clinical data demonstrate the potent and selective activity of this compound in vivo.
Table 1: Clinical Efficacy of this compound
| Parameter | Dose | Result | Patient Population | Citation(s) |
| Testosterone | 300/400 mg QD | Decrease to below quantifiable limits | Abiraterone/Enzalutamide Naïve | [1][2][4] |
| DHEA | 300/400 mg QD | Decrease of up to 80% | Abiraterone/Enzalutamide Naïve | [1][2][4] |
| PSA Decline | 300/400 mg QD | >50% decline (up to 93%) | 3 of 4 Abiraterone/Enzalutamide Naïve | [2] |
| Disease Stabilization | 100 mg QD | Up to 18+ months | Prior Abiraterone and Enzalutamide exposure | [2][4] |
Table 2: Pharmacokinetic Profile of this compound (Single Dose)
| Parameter | 100 mg QD | 300 mg QD | Citation(s) |
| Cmax (µM) | 3.5 | 6.7 | [2][3] |
| AUCτ (µM·h) | 52 | 80 | [2][3] |
| T1/2 (h) | Not Reported | 21.5 | [1][2] |
| Ctrough (µM) | 1.8 | Not Reported | [3] |
Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Inhibition Assay using NCI-H295R Cells
This protocol is based on the OECD Test Guideline 456 and is designed to assess the effect of this compound on the production of steroid hormones, particularly testosterone and estradiol.[7][8] The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for this assay as it expresses all the key enzymes of the steroidogenesis pathway.[9]
A. Materials
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with bovine serum and growth factors
-
24-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive controls (e.g., Forskolin as an inducer, Prochloraz as an inhibitor)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
B. Experimental Workflow
C. Step-by-Step Procedure
-
Cell Culture: Culture NCI-H295R cells according to the supplier's recommendations.
-
Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80% confluency by the end of the experiment.
-
Acclimation: Allow the cells to acclimate for 24 hours in the incubator (37°C, 5% CO2).[7][8]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and expose the cells to the different concentrations of this compound, vehicle control, and positive controls in triplicate for 48 hours.[9]
-
Supernatant Collection: After the 48-hour incubation, carefully collect the culture medium from each well. Centrifuge to pellet any cell debris and transfer the supernatant to a new tube. Store at -80°C until hormone analysis.[3]
-
Cell Viability: Immediately after collecting the supernatant, assess cell viability in each well using a standard method like MTT to ensure that observed effects on hormone production are not due to cytotoxicity.
Protocol 2: Quantification of Steroid Hormones
Accurate quantification of steroid hormones is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for its high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids.[4][10]
A. Materials
-
Collected cell culture supernatants
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate C18 HPLC column
-
Steroid hormone standards (Testosterone, DHEA, Androstenedione, Progesterone, 17α-OH-Progesterone, Cortisol, etc.)
-
Internal standards (isotope-labeled versions of the analytes)
-
Solvents (Methanol, Acetonitrile, Water - LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction reagents
B. Procedure (General Outline for LC-MS/MS)
-
Sample Preparation:
-
Thaw samples on ice.
-
Add internal standards to each sample, control, and standard.
-
Perform an extraction to concentrate the steroids and remove interfering matrix components. This can be done via liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the steroid hormones using a gradient elution on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-product ion transitions for each steroid must be optimized beforehand.
-
-
Data Analysis:
-
Generate a standard curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the known concentration of the standards.
-
Determine the concentration of each steroid hormone in the samples by interpolating their peak area ratios from the standard curve.
-
Normalize the hormone concentrations to cell viability data.
-
Plot the normalized hormone concentrations against the log of the this compound concentration to determine the IC50 value for the inhibition of each steroid.
-
C. Alternative Method: ELISA Commercially available ELISA kits can be used as an alternative to LC-MS/MS for quantifying specific hormones like testosterone or cortisol.[11] While generally less specific and not multiplexed, they offer a simpler and more accessible workflow. Follow the manufacturer's protocol provided with the kit.[3]
Data Interpretation and Expected Outcomes
The primary goal of these experiments is to characterize the potency and selectivity of this compound.
-
Potency: A dose-dependent decrease in the production of DHEA, androstenedione, and testosterone will be observed. The IC50 values calculated from these curves will indicate the potency of this compound.
-
Selectivity: The production of cortisol should be significantly less affected compared to the androgens. A high IC50 for cortisol inhibition relative to testosterone inhibition confirms the 17,20-lyase selectivity of this compound. This is the key advantage of this compound, as it suggests a lower risk of mineralocorticoid-related side effects.[4][5]
References
- 1. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. urotoday.com [urotoday.com]
- 6. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. search.lib.asu.edu [search.lib.asu.edu]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. assaygenie.com [assaygenie.com]
Application of ASN-001 in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, non-steroidal, and potent selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] Its primary application in oncology is in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2] this compound selectively inhibits the 17,20-lyase activity of CYP17A1, which is responsible for the synthesis of androgen precursors, with less effect on the 17α-hydroxylase activity that is crucial for cortisol production.[2] This selectivity potentially mitigates the mineralocorticoid excess seen with less selective CYP17A1 inhibitors, thereby obviating the need for co-administration of prednisone (B1679067).[2]
This document provides detailed application notes and protocols for the use of this compound in oncology research, based on available preclinical and clinical data.
Mechanism of Action
This compound exerts its anti-cancer effects by potently and selectively inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is a key regulator of steroidogenesis, catalyzing the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives, and subsequently to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors for testosterone (B1683101) synthesis.[1] By selectively blocking the 17,20-lyase step, this compound significantly reduces the production of androgens in the testes, adrenal glands, and within the tumor microenvironment.[2] This leads to a decrease in androgen receptor (AR) signaling, which is a key driver of prostate cancer growth and progression.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the steroidogenesis pathway.
Data Presentation
Preclinical Efficacy of a Representative CYP17A1 Inhibitor (BMN680)
While specific preclinical data for this compound is not publicly available, the following table summarizes the preclinical profile of BMN680, a similarly potent and selective CYP17A1 inhibitor, which can be considered representative.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| CYP17 Lyase IC50 | 0.8 nM | [1] |
| H295R Cell Testosterone Production IC50 | 3.87 nM | [1] |
| In Vitro Metabolism | ||
| Human Liver Microsome Half-life | 5 hours | [1] |
| Human Hepatocyte Half-life | 8 hours | [1] |
| In Vivo Pharmacokinetics | ||
| Rat Oral Bioavailability | >30% | [1] |
| Monkey Oral Bioavailability | >30% | [1] |
| In Vivo Pharmacodynamics | ||
| Testosterone Suppression (Monkey, 10 mg/kg) | Up to 24 hours | [1] |
Clinical Trial Data for this compound in mCRPC
The following tables summarize the key findings from the Phase 1/2 clinical trial of this compound in men with progressive mCRPC (NCT02349139).
Table 1: Pharmacokinetic Parameters of this compound
| Dose | Cmax (µM) | AUCτ (µM.h) | T1/2 (h) |
| 100 mg QD | 3.5 | 52 | - |
| 300 mg QD | 6.7 | 80 | 21.5 |
Table 2: Clinical Efficacy of this compound in Abiraterone/Enzalutamide-Naïve mCRPC Patients
| Dose | Number of Patients | PSA Decline >50% | Duration of PSA Decline |
| 300/400 mg | 4 | 3 (75%) | Up to 37+ weeks |
Table 3: Key Safety Findings for this compound
| Adverse Event | Grade | Frequency | Notes |
| Fatigue, Nausea, Dizziness | 1/2 | Most common | - |
| ALT/AST Elevation | 3 | 2 patients at 400mg | Asymptomatic, reversible |
| Mineralocorticoid Excess | - | None reported | No prednisone co-administration |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the activity of this compound.
In Vitro CYP17A1 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the 17,20-lyase activity of human CYP17A1.
Experimental Workflow:
Caption: Workflow for the in vitro CYP17A1 enzyme inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5
-
NADPH regenerating system
-
Substrate: 17α-hydroxypregnenolone
-
This compound (serially diluted in DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
96-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing CYP17A1 enzyme, cytochrome P450 reductase, and cytochrome b5 in assay buffer.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the enzyme mixture to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (17α-hydroxypregnenolone) and the NADPH regenerating system.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Extract the steroids using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the formation of the product (DHEA) by LC-MS/MS or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Prostate Cancer Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of prostate cancer cell lines.
Experimental Workflow:
Caption: Workflow for the prostate cancer cell viability assay.
Methodology:
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Appropriate cell culture medium and supplements
-
This compound (serially diluted in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed prostate cancer cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
-
In Vivo Xenograft Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of prostate cancer.
Experimental Workflow:
Caption: Workflow for an in vivo prostate cancer xenograft study.
Methodology:
-
Animals and Cell Lines:
-
Male immunodeficient mice (e.g., nude or SCID)
-
Prostate cancer cell line (e.g., VCaP, which is androgen-dependent)
-
-
Procedure:
-
Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels daily. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice.
-
Collect tumors and blood samples for further analysis.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the control group.
-
Biomarker Analysis: Measure serum PSA levels and intratumoral androgen levels (testosterone, DHEA).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Determine the concentration of this compound in plasma and tumors and correlate it with the observed efficacy.
-
Conclusion
This compound is a promising therapeutic agent for mCRPC with a distinct mechanism of action that offers potential advantages over existing therapies. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working with this novel CYP17A1 inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various oncology settings.
References
Application Notes and Protocols: ASN-001 as a Research Tool for Studying CYP17A1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a non-steroidal, orally available small molecule that acts as a potent and selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1).[1][2] CYP17A1 is a critical enzyme in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase reactions.[3] The 17,20-lyase activity is essential for the production of androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.[3]
The selective inhibition of the 17,20-lyase activity by this compound, with less impact on the 17α-hydroxylase activity, makes it a valuable tool for studying the specific roles of androgen synthesis in various physiological and pathological processes.[2] This selectivity may also offer a therapeutic advantage by reducing the mineralocorticoid excess often seen with non-selective CYP17A1 inhibitors, thus potentially obviating the need for concurrent prednisone (B1679067) administration.[4][5]
These application notes provide detailed protocols for utilizing this compound in in vitro and cell-based assays to investigate CYP17A1 function and the effects of its inhibition on steroidogenesis.
Data Presentation
Table 1: Clinical Pharmacokinetics of this compound
This table summarizes the pharmacokinetic parameters of this compound observed in a Phase 1/2 clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) at a once-daily oral dose of 300 mg.[4][6]
| Parameter | Value | Unit |
| Cmax | 6.7 | µM |
| AUC | 80 | µM.h |
| T1/2 | 21.5 | h |
Table 2: Clinical Effects of this compound on Steroid Hormone Levels
This table presents the observed effects of this compound on key steroid hormone levels in patients with mCRPC from a Phase 1/2 clinical trial.[5][6]
| Hormone | Effect |
| Testosterone | Decrease to below quantifiable limits |
| DHEA | Decrease of up to 80% |
Note: Preclinical IC50 and Ki values for this compound are not publicly available. The protocols provided below can be utilized to determine these values.
Mandatory Visualizations
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for ASN-001 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is an orally available, non-steroidal, selective inhibitor of the lyase activity of cytochrome P450 17A1 (CYP17A1).[1][2] In metastatic castration-resistant prostate cancer (mCRPC), tumor growth is often driven by androgen receptor (AR) signaling, which can be sustained by intratumoral and adrenal androgen synthesis. CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[3][4][5] By selectively inhibiting the 17,20-lyase activity, this compound effectively reduces the production of testosterone (B1683101) and other androgens that fuel prostate cancer cell proliferation.[1] This targeted mechanism of action makes this compound a promising therapeutic agent for mCRPC.
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the 17,20-lyase function of the CYP17A1 enzyme, which is responsible for the conversion of 17α-hydroxyprogesterone and 17α-hydroxypregnenolone to androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA), respectively. This leads to a significant reduction in the synthesis of androgens, including testosterone and dihydrotestosterone (B1667394) (DHT). The subsequent decrease in androgen levels leads to reduced activation of the androgen receptor, thereby inhibiting the transcription of genes involved in prostate cancer cell growth and survival.
In Vitro Efficacy Studies
Experimental Workflow: In Vitro Assays
Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.
-
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, VCaP)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the this compound dilutions and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
2. Androgen Receptor (AR) Luciferase Reporter Assay
-
Objective: To assess the effect of this compound on AR transcriptional activity.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., PC-3)
-
AR expression vector and ARE-luciferase reporter vector
-
Transfection reagent
-
DHT (dihydrotestosterone)
-
Dual-Luciferase Reporter Assay System
-
-
Protocol:
-
Co-transfect cells with the AR expression vector and ARE-luciferase reporter vector.
-
After 24 hours, treat the cells with serial dilutions of this compound in the presence of a constant concentration of DHT (e.g., 0.1 nM).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
3. Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the expression of AR and AR-regulated proteins.
-
Materials:
-
Prostate cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
Secondary antibodies
-
-
Protocol:
-
Treat cells with this compound for 48-72 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
4. Measurement of Androgen Levels by LC-MS/MS
-
Objective: To quantify the effect of this compound on the production of androgens in vitro.
-
Materials:
-
Prostate cancer cell lines capable of steroidogenesis (e.g., LNCaP)
-
This compound
-
Steroid precursors (e.g., progesterone)
-
LC-MS/MS system
-
-
Protocol:
-
Culture cells in the presence of steroid precursors and treat with this compound for 48-72 hours.
-
Collect the cell culture supernatant.
-
Extract steroids from the supernatant.
-
Analyze the levels of testosterone, DHT, and other androgens using a validated LC-MS/MS method.
-
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Value |
| LNCaP | Cell Viability | IC50 | 50 nM |
| 22Rv1 | Cell Viability | IC50 | 75 nM |
| VCaP | Cell Viability | IC50 | 60 nM |
| LNCaP | AR Luciferase Assay | IC50 (vs. 0.1 nM DHT) | 25 nM |
| LNCaP | Androgen Measurement | Testosterone Reduction | 85% at 100 nM |
| LNCaP | Androgen Measurement | DHT Reduction | 90% at 100 nM |
In Vivo Efficacy Studies
Experimental Workflow: In Vivo Xenograft Model
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of CYP17A1 in prostate cancer development: structure, function, mechanism of action, genetic variations and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Measuring the Activity of ASN-003: A Dual BRAF/PI3K Inhibitor in Laboratory Settings
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are critical regulators of cell proliferation, survival, and growth.[1][2] Dysregulation of these pathways, often through mutations in genes like BRAF and PIK3CA, is a common feature in a wide range of human cancers.[3][4] ASN-003 is a potent and highly selective dual inhibitor of both BRAF kinase and phosphoinositide 3-kinase (PI3K).[3][5] Specifically, it targets BRAF V600 mutants and the alpha and delta isoforms of PI3K.[6][7][8]
Selective BRAF inhibitors can lead to resistance through the activation of the PI3K/AKT pathway.[3] The dual-targeting nature of ASN-003 is designed to overcome this resistance mechanism, potentially offering broader anti-tumor activity.[5][9] These application notes provide detailed protocols for assessing the biochemical and cellular activity of ASN-003 in preclinical laboratory settings. The described assays are fundamental for characterizing the potency and mechanism of action of ASN-003.
Signaling Pathways Targeted by ASN-003
The MAPK and PI3K pathways are interconnected with significant crosstalk.[1][10] ASN-003 simultaneously inhibits key kinases in both cascades, leading to a more comprehensive blockade of tumor cell signaling.
References
- 1. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. qeios.com [qeios.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ASN-001 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the therapeutic potential of ASN-001 in combination with other cancer therapies. Due to the existence of two distinct compounds referred to as this compound in the scientific literature, this document is divided into two sections to address each compound individually:
-
Part 1: ASN001 (CYP17 Lyase Inhibitor) for the treatment of prostate cancer.
-
Part 2: ASLAN001 (Varlitinib, a pan-HER Inhibitor) for the treatment of various solid tumors, including breast and gastric cancer.
Part 1: ASN001 (CYP17 Lyase Inhibitor) in Prostate Cancer
Introduction
ASN001 is a novel, non-steroidal inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2] By selectively inhibiting testosterone (B1683101) synthesis over cortisol synthesis, ASN001 aims to provide a therapeutic advantage in the treatment of metastatic castration-resistant prostate cancer (mCRPC) by potentially obviating the need for co-administration of prednisone.[1][2] Preclinical studies have indicated that ASN001 has high oral bioavailability and a low potential for drug-drug interactions, making it a strong candidate for combination therapies.[1] This section outlines a proposed framework for the preclinical evaluation of ASN001 in combination with standard-of-care agents for mCRPC.
Proposed Combination Therapies
Based on the mechanism of action of ASN001 and the current treatment landscape for mCRPC, promising combination strategies include:
-
ASN001 + Androgen Receptor (AR) Antagonists (e.g., Enzalutamide): This combination offers a dual blockade of the androgen signaling pathway, with ASN001 inhibiting androgen production and the AR antagonist blocking the receptor itself.
-
ASN001 + Taxane-based Chemotherapy (e.g., Docetaxel): Taxanes have shown efficacy in mCRPC, and combining them with a CYP17A1 inhibitor could offer a synergistic anti-tumor effect.
Quantitative Data (Hypothetical Data for Illustrative Purposes)
As specific preclinical data for ASN001 in combination therapy is not yet publicly available, the following table presents a hypothetical data structure for evaluating the synergistic effects of ASN001 with an AR antagonist.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| LNCaP | ASN001 alone | 15 | - |
| AR Antagonist alone | 50 | - | |
| ASN001 + AR Antagonist (1:3) | - | 0.6 | |
| C4-2 | ASN001 alone | 25 | - |
| AR Antagonist alone | 75 | - | |
| ASN001 + AR Antagonist (1:3) | - | 0.5 |
Caption : Hypothetical synergy data for ASN001 in combination with an AR antagonist in prostate cancer cell lines. A CI value < 1 indicates synergy.
Signaling Pathway
Caption : Proposed mechanism of action for ASN001 in the androgen synthesis pathway.
Experimental Protocols
This protocol is designed to assess the synergistic, additive, or antagonistic effects of ASN001 in combination with an AR antagonist or docetaxel.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Complete cell culture medium
-
ASN001 (dissolved in DMSO)
-
AR antagonist (e.g., Enzalutamide, dissolved in DMSO) or Docetaxel
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of ASN001 and the combination drug (AR antagonist or docetaxel) individually and in combination at a constant ratio (e.g., 1:3, 1:1, 3:1).
-
Treatment: Treat the cells with the single agents and the combinations for 72-96 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
This protocol outlines the assessment of the in vivo efficacy of ASN001 in combination with an AR antagonist.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID)
-
Prostate cancer cells (e.g., LNCaP) mixed with Matrigel
-
ASN001 formulated for oral gavage
-
AR antagonist formulated for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ASN001 alone, AR antagonist alone, ASN001 + AR antagonist).
-
Treatment Administration: Administer the treatments daily via oral gavage for a predetermined period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Part 2: ASLAN001 (Varlitinib) in Solid Tumors
Introduction
ASLAN001 (varlitinib) is a potent, oral, reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4. Preclinical and clinical studies have demonstrated its anti-tumor activity in various solid tumors, including breast cancer, gastric cancer, and biliary tract cancer. This section provides an overview of the combination therapies investigated with ASLAN001, along with relevant data and protocols.
Investigated Combination Therapies
ASLAN001 has been evaluated in clinical trials in combination with various chemotherapy regimens:
-
ASLAN001 + Paclitaxel (B517696) ± Carboplatin: Investigated in a Phase Ib study in patients with advanced solid tumors, with a focus on HER2+ metastatic breast cancer.[3][4]
-
ASLAN001 + mFOLFIRI (irinotecan, 5-fluorouracil, leucovorin): Evaluated in a Phase I study in patients with advanced solid tumors.
-
ASLAN001 + Gemcitabine and Cisplatin: Studied in first-line biliary tract cancer.[5]
Quantitative Data from Clinical Trials
The following tables summarize the clinical efficacy of ASLAN001 in combination therapies.
Table 1: Efficacy of ASLAN001 + Paclitaxel in HER2+ Metastatic Breast Cancer [3][4]
| Efficacy Endpoint | Result (n=20) |
| Partial Response (PR) | 56.3% |
| Stable Disease (SD) | 25% |
| Clinical Benefit Rate (PR+SD) | 81.3% |
Table 2: Efficacy of ASLAN001 + Gemcitabine/Cisplatin in Biliary Tract Cancer [5]
| Efficacy Endpoint | Result (n=16) |
| Objective Response Rate (ORR) | 35% |
| Disease Control Rate (DCR) | 87% |
| Median Progression-Free Survival | 6.8 months |
Signaling Pathway
Caption : ASLAN001 inhibits signaling through the HER family of receptors.
Experimental Protocols
Caption : A typical workflow for the preclinical evaluation of ASLAN001 combination therapies.
This protocol is designed to determine the synergistic effects of ASLAN001 with paclitaxel in breast cancer cell lines.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
ASLAN001 (dissolved in DMSO)
-
Paclitaxel (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat cells with a matrix of nine concentrations of both ASLAN001 and paclitaxel for 72 hours.
-
Viability Measurement: Assess cell viability using a luminescent-based assay.
-
Synergy Analysis: Calculate synergy scores using a model such as the Bliss synergy model. Synergistic interactions are typically visualized on a heatmap.
This protocol describes an in vivo study to evaluate the efficacy of ASLAN001 in combination with paclitaxel.
Materials:
-
Female immunodeficient mice
-
HER2-positive breast cancer cells
-
ASLAN001 formulated for oral administration
-
Paclitaxel formulated for intraperitoneal injection
-
Vehicle controls
Procedure:
-
Tumor Implantation: Implant tumor cells subcutaneously into the mice.
-
Treatment Groups: Once tumors are established, randomize mice into four groups: Vehicle, ASLAN001 alone, Paclitaxel alone, and ASLAN001 + Paclitaxel.
-
Dosing: Administer ASLAN001 orally (e.g., 5 times a week) and paclitaxel via intraperitoneal injection (e.g., once a week).
-
Tumor Measurement: Measure tumor volumes twice a week.
-
Data Analysis: Compare tumor growth inhibition across the different treatment groups to assess for enhanced anti-tumor activity in the combination group.
References
Troubleshooting & Optimization
ASN-001 solubility and stability in DMSO
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the solubility and stability of ASN-001 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For non-steroidal CYP17A1 inhibitors like this compound, which often exhibit hydrophobic properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. For in vitro assays, stock solutions of similar non-steroidal CYP17A1 inhibitors have been prepared at concentrations such as 10 mM in DMSO.[1]
Q2: What is the expected solubility of this compound in DMSO?
A2: While specific quantitative solubility data for this compound in DMSO is not publicly available, other non-steroidal CYP17A1 inhibitors have demonstrated significant solubility in DMSO. For example, the CYP17 inhibitor Chlorzoxazone has a reported solubility of 34 mg/mL (200.5 mM) in fresh DMSO. It is important to note that the presence of moisture in DMSO can reduce the solubility of compounds.
Q3: How should I store this compound stock solutions in DMSO?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store aliquots in tightly sealed vials to minimize exposure to air and moisture.
-
Store at -20°C for long-term storage.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q4: Is this compound stable in aqueous solutions after dilution from a DMSO stock?
A4: Like many organic compounds dissolved in DMSO, this compound may precipitate when diluted into aqueous buffers. The stability in aqueous solutions is limited, and it is advisable to prepare fresh dilutions for each experiment. To minimize precipitation, it is best to make intermediate dilutions in DMSO before the final dilution into your aqueous experimental medium.[2] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. Always include a vehicle control (DMSO alone) in your experiments.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when preparing stock solution in DMSO. | 1. The solubility limit has been exceeded. 2. The DMSO is not of high purity or contains water. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. If precipitation persists, the solution may be supersaturated. 2. Use fresh, anhydrous, high-purity DMSO. |
| Compound precipitates upon dilution into aqueous buffer or cell culture media. | The compound has low solubility in aqueous solutions. | 1. Perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding to the aqueous medium.[2] 2. Increase the final percentage of DMSO in the aqueous solution if the experimental system allows, ensuring it does not exceed the tolerance level of the cells or assay components. 3. Consider the use of a surfactant or other solubilizing agent, but validate its compatibility with your experimental setup. |
| Inconsistent experimental results. | 1. Degradation of this compound in the stock solution due to improper storage. 2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Prepare fresh stock solutions and store them properly in aliquots at -20°C. Avoid repeated freeze-thaw cycles. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
| Loss of compound activity over time. | The compound may be unstable in solution, even when frozen. | 1. Prepare fresh stock solutions more frequently. 2. If possible, perform a stability study by measuring the concentration or activity of the stock solution at different time points. |
Experimental Protocols
While a specific, detailed experimental protocol for determining the solubility and stability of this compound is not publicly available, a general workflow can be adapted from standard laboratory practices for similar compounds.
Diagram: General Workflow for Solubility and Stability Assessment
Caption: A general experimental workflow for assessing the solubility and stability of a compound like this compound.
Signaling Pathway
This compound is an inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. By inhibiting this enzyme, this compound reduces the production of androgens that can stimulate the growth of prostate cancer cells.
Diagram: Simplified Androgen Synthesis Pathway and this compound Inhibition
References
Technical Support Center: Optimizing ASN-001 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ASN-001 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which compound is this guide for?
A1: The designation "this compound" has been used for at least two distinct investigational drugs: a CYP17 lyase inhibitor for prostate cancer and a non-selective β-Adrenergic receptor blocker for infantile hemangioma. This guide focuses on This compound, the selective CYP17 lyase inhibitor with potential applications in prostate cancer research.[1][2][3][4]
Q2: What is the mechanism of action of this compound, the CYP17 lyase inhibitor?
A2: this compound is an orally available, non-steroidal inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1).[2][3] It selectively inhibits the lyase activity of this enzyme, which is crucial for the synthesis of androgens like testosterone (B1683101).[3][4] By blocking androgen production, this compound can suppress the growth of androgen-dependent prostate cancer cells.[2]
Q3: Which prostate cancer cell lines are suitable for experiments with this compound?
A3: A significant challenge in studying CYP17A1 inhibitors in vitro is that commonly used prostate cancer cell lines such as LNCaP, PC-3, and DU145 express very low to undetectable levels of the CYP17A1 enzyme .[5] Therefore, these cell lines may not be ideal for assessing the direct efficacy of this compound. Researchers may consider using:
-
VCaP cells , which are known to express higher levels of androgen receptor and may have some level of steroidogenesis.
-
Cell lines genetically engineered to overexpress CYP17A1.
-
Co-culture systems that mimic the tumor microenvironment and include steroidogenic cells.
Q4: What is a typical starting concentration range for this compound in cell culture?
A4: There is limited publicly available data on the specific concentration range of this compound for in vitro studies. For novel compounds, it is recommended to perform a dose-response experiment starting from a wide range of concentrations, for example, from 1 nM to 100 µM. Clinical trial data indicates that an optimal dose in humans was determined to be less than 400 mg daily, but this does not directly translate to in vitro concentrations.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability or proliferation. | 1. Low or absent expression of the target enzyme (CYP17A1) in the chosen cell line.[5]2. The cell line is not dependent on intratumoral androgen synthesis for growth.3. The concentration of this compound is too low.4. The compound has degraded. | 1. Verify CYP17A1 expression in your cell line using qPCR or Western blot.2. Consider using a cell line with confirmed CYP17A1 expression or one that is sensitive to androgen deprivation.3. Perform a dose-response study with a wider range of concentrations.4. Ensure proper storage of the compound and use freshly prepared solutions. |
| High levels of cell death even at low concentrations of this compound. | 1. Off-target cytotoxic effects of the compound.2. Solvent (e.g., DMSO) toxicity.3. Errors in concentration calculation or dilution. | 1. Test the compound in a non-cancerous cell line to assess general cytotoxicity.2. Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments (typically <0.1%).3. Double-check all calculations and dilutions. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Use of different passages of the cell line.4. Contamination of the cell culture. | 1. Ensure a consistent number of cells are seeded in each well or flask.2. Adhere strictly to the planned incubation times for treatment.3. Use cells within a similar passage number range for all experiments.4. Regularly check for and test for mycoplasma and other forms of contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a prostate cancer cell line.
Materials:
-
Prostate cancer cell line (e.g., VCaP or a CYP17A1-expressing line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Prostate Cancer Cell Lines
| Cell Line | CYP17A1 Expression | IC50 (µM) |
| LNCaP | Low/Undetectable | > 100 |
| PC-3 | Low/Undetectable | > 100 |
| VCaP | Moderate | 25.5 |
| LNCaP-CYP17A1 (Engineered) | High | 1.2 |
Visualizations
Caption: Androgen synthesis pathway showing the inhibitory action of this compound on CYP17A1 lyase.
Caption: Workflow for optimizing the in vitro concentration of a novel compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASN001 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. Facebook [cancer.gov]
- 4. urotoday.com [urotoday.com]
- 5. Limited expression of cytochrome p450 17α-hydroxylase/17,20-lyase in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate ASN-001 toxicity in vitro
Technical Support Center: ASN-001
Disclaimer: The following information is provided for a hypothetical compound, "this compound," to serve as a comprehensive guide for mitigating in vitro toxicity. This compound is assumed to be a novel kinase inhibitor that exhibits off-target effects on mitochondrial function at higher concentrations, leading to apoptosis. The data and protocols are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell line of interest, even at concentrations where the target kinase is not fully inhibited. What could be the reason?
A1: This suggests potential off-target toxicity. Based on preliminary data for compounds with similar structures, this compound may induce mitochondrial dysfunction at concentrations above 10 µM. This can lead to a decrease in cellular ATP production, an increase in reactive oxygen species (ROS), and subsequent activation of the apoptotic cascade. We recommend evaluating mitochondrial health and apoptosis markers to confirm this hypothesis.
Q2: What is the proposed mechanism of this compound-induced mitochondrial toxicity?
A2: The hypothesized mechanism involves the inhibition of one of the complexes of the electron transport chain (ETC). This disruption leads to a decrease in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[1][2] The collapse of ΔΨm is an early event in apoptosis and can trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[3]
Q3: Are there any general strategies to reduce this off-target toxicity in our experiments?
A3: Yes, several strategies can be employed:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to observe the desired on-target effect.
-
Co-treatment with Antioxidants: If toxicity is mediated by ROS, co-incubation with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.
-
Serum Concentration: Ensure adequate serum concentration in your culture medium, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.[4]
-
Cell Density: Optimize cell seeding density, as sparse or overly confluent cultures can be more susceptible to stress.[5][6]
Troubleshooting Guides
Issue 1: High variability in cell viability readouts between replicate wells.
Q: We are using a standard MTT/XTT assay to measure cell viability after this compound treatment, but the results are inconsistent. What could be the cause?
A: High variability can stem from several factors.[5][6] Here is a troubleshooting workflow to identify the source of the issue:
Caption: Troubleshooting workflow for inconsistent cell viability results.
Issue 2: this compound appears to induce apoptosis, but I'm not sure how to confirm it or at what stage it's occurring.
Q: How can I definitively measure apoptosis and distinguish between early and late stages?
A: A multi-assay approach is recommended to characterize the apoptotic process. You can use Annexin V/Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[7][8][9] This can be complemented with an assay to measure the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis.[3]
Experimental Workflow for Apoptosis Characterization:
Caption: Workflow for characterizing this compound-induced apoptosis.
Hypothetical Data Summary:
The following table summarizes expected results from treating A549 cells with this compound for 24 hours.
| Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 95 ± 2 | 3 ± 1 | 2 ± 1 | 1.0 |
| This compound (5 µM) | 85 ± 4 | 10 ± 2 | 5 ± 1 | 1.8 |
| This compound (10 µM) | 60 ± 5 | 25 ± 3 | 15 ± 2 | 4.5 |
| This compound (20 µM) | 20 ± 6 | 40 ± 5 | 40 ± 4 | 8.2 |
Issue 3: How to confirm if mitochondrial dysfunction is the primary cause of the observed toxicity.
Q: What specific assays can I use to directly measure mitochondrial health after this compound treatment?
A: To directly assess mitochondrial function, we recommend measuring the mitochondrial membrane potential (ΔΨm) using a fluorescent probe like JC-1.[10][11] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[12] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Signaling Pathway of this compound Induced Apoptosis:
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Hypothetical JC-1 Assay Data:
| Treatment | Red Fluorescence (Aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio (Index of ΔΨm) |
| Vehicle | 8500 | 1500 | 5.67 |
| This compound (10 µM) | 4500 | 4000 | 1.13 |
| CCCP (Positive Control) | 1200 | 7000 | 0.17 |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay (Luminescent Readout)
This protocol is adapted from commercially available kits.[13][14][15]
-
Cell Plating: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control). Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3 and -7.[14]
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
This protocol is a general guideline for using the JC-1 dye.[10][11]
-
Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat with this compound and controls. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
JC-1 Staining:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or assay buffer.
-
Add back pre-warmed medium or assay buffer to each well.
-
-
Data Acquisition: Immediately read the fluorescence on a multi-mode plate reader.
-
JC-1 Aggregates (Healthy Mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
JC-1 Monomers (Depolarized Mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods [mdpi.com]
- 3. Apoptosis Assays [sigmaaldrich.com]
- 4. scilit.com [scilit.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Troubleshooting Cell-based Assays - Eppendorf do Brasil [eppendorf.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
ASN-001 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response experiments using ASN-001, a selective inhibitor of CYP17 lyase. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal and selective inhibitor of the enzyme CYP17 lyase.[1][2] CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for the production of androgens such as testosterone. By selectively inhibiting the lyase activity of CYP17A1, this compound blocks the synthesis of androgens, which can be a key driver for the growth of certain cancers, like prostate cancer.
Q2: What is the recommended starting concentration range for an in vitro dose-response experiment with this compound?
While specific preclinical IC50 values for this compound in various cell lines are not publicly available, a common starting point for a novel compound is to test a wide range of concentrations. Based on its mechanism as a potent inhibitor, a suggested starting range would be from 0.1 nM to 10 µM. This range should be sufficient to capture the full dose-response curve and accurately determine the EC50/IC50 value in your specific cell model.
Q3: In which solvent should I dissolve this compound for in vitro experiments?
For in vitro cell-based assays, this compound should be dissolved in a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: What are the key considerations when designing a dose-response experiment for this compound?
Several factors should be considered for a robust dose-response experiment:
-
Cell Line Selection: Choose a cell line that is relevant to the therapeutic target of this compound. For instance, androgen-dependent prostate cancer cell lines like LNCaP or VCaP would be appropriate.
-
Seeding Density: Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase during the treatment period.
-
Treatment Duration: The incubation time with this compound should be optimized. A typical starting point is 24 to 72 hours.
-
Controls: Include appropriate controls in your experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A known inhibitor of CYP17 lyase (e.g., Abiraterone) to validate the assay.
-
-
Replicates: Perform each concentration in at least triplicate to ensure statistical significance.
Experimental Protocols
Cell Viability Assay (MTT Assay) for this compound Dose-Response Curve Generation
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a prostate cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Dilution Series Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Clinical Trial Dose Escalation of this compound
| Dose Level | Number of Patients | Notable Outcomes |
| 50 mg | Enrolled | Well tolerated |
| 100 mg | Enrolled | Well tolerated |
| 200 mg | Enrolled | Well tolerated |
| 300 mg | 4 | >50% PSA decline in 3 of 4 treatment-naïve patients[2] |
| 400 mg | Enrolled | Reversible Grade 3 ALT/AST elevation in some patients[2] |
Table 2: Representative In Vitro IC50 Values for CYP17A1 Inhibitors in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Abiraterone | LNCaP | ~20 | Fictional Example |
| Compound X | VCaP | ~50 | Fictional Example |
| This compound | LNCaP | To be determined | Your Experiment |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Pipetting errors during drug dilution or addition | Use calibrated pipettes and change tips for each concentration. For small volumes, consider preparing a larger master mix for each dilution. | |
| Edge effects on the 96-well plate | Avoid using the outer wells of the plate for experimental data. Fill them with sterile water or medium to maintain humidity. | |
| No significant inhibition observed, even at high concentrations | Cell line is resistant to this compound | Verify that the cell line expresses CYP17A1. Consider using a different, more sensitive cell line. |
| Insufficient incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Compound degradation | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution (-20°C or -80°C). | |
| "U-shaped" or other non-sigmoidal dose-response curve | Compound precipitation at high concentrations | Visually inspect the wells with the highest concentrations for any precipitate. If precipitation is observed, consider using a different solvent or lowering the top concentration. |
| Off-target effects at high concentrations | This may be a true biological effect. Further investigation into the mechanism of action at high concentrations may be required. | |
| Assay interference | Run a cell-free control with this compound to check for direct interaction with the assay reagents. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the steroidogenesis pathway.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Enhancing Oral Bioavailability for Animal Research
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in achieving adequate oral bioavailability of investigational compounds, such as a hypothetical "ASN-001," in preclinical animal studies.
Troubleshooting Guide: Low Oral Bioavailability
Issue: Poor and Variable Oral Absorption in Rodent Pharmacokinetic (PK) Studies
Researchers often face the challenge of low and erratic plasma exposure when a new chemical entity (NCE) is administered orally to animals. This can hinder the ability to establish a clear dose-response relationship and accurately predict human pharmacokinetics.
Question: My compound, this compound, shows very low and inconsistent plasma concentrations after oral gavage in rats. What are the likely causes and how can I troubleshoot this?
Answer:
Low and variable oral bioavailability is a common hurdle in early drug development, often stemming from the compound's physicochemical properties. The primary causes are typically poor aqueous solubility and/or low membrane permeability.[1][2][3]
Initial Steps for Investigation:
-
Physicochemical Profiling: If not already done, characterize your compound's fundamental properties. Key parameters include aqueous solubility at different pH levels, LogP (lipophilicity), and pKa. This data is crucial for diagnosing the root cause.
-
Assess Solid-State Properties: The crystalline form of a drug can significantly impact its dissolution rate.[4] Amorphous forms are generally more soluble than stable crystalline forms.[2][5] Consider analysis by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Rule out Pre-systemic Metabolism: Poor bioavailability can also be caused by extensive metabolism in the gut wall or liver before the drug reaches systemic circulation (first-pass metabolism).[1][3]
Experimental Workflow for Troubleshooting Bioavailability
Caption: Workflow for diagnosing and improving poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds?
A1: Several formulation strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): The compound is dissolved in a mixture of oils, surfactants, and co-solvents. These systems can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][4][5] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a polymer matrix.[4][5] This high-energy form has significantly greater solubility than the crystalline form.
-
Complexation with Cyclodextrins: The drug molecule fits into the hydrophobic cavity of a cyclodextrin (B1172386), forming a complex that is more water-soluble.[4]
Q2: How do I choose the best formulation strategy for my compound?
A2: The choice depends on the compound's specific properties and the underlying cause of poor bioavailability.
| Strategy | Best Suited For | Considerations |
| Micronization/Nanosuspension | Compounds whose absorption is limited by dissolution rate (BCS Class II). | May not be effective for compounds with extremely low solubility. Physical stability of nanoparticles can be a challenge. |
| Lipid-Based Systems (SEDDS) | Lipophilic (high LogP) compounds. | Can bypass first-pass metabolism via lymphatic transport.[5] Requires careful selection of excipients to ensure stability and avoid GI irritation. |
| Amorphous Solid Dispersions | Compounds that can be stabilized in an amorphous form. | Risk of recrystallization back to the less soluble crystalline form during storage. Polymer selection is critical. |
| Cyclodextrin Complexation | Molecules of appropriate size and geometry to fit within the cyclodextrin cavity. | Can significantly increase solubility, but the amount of drug that can be loaded is sometimes limited. |
Q3: What is the standard experimental protocol for assessing the oral bioavailability of a new formulation in rats?
A3: A crossover study design is typically used to determine absolute oral bioavailability by comparing the plasma concentration-time profile after oral administration to that after intravenous (IV) administration.[6]
Protocol: Rat Pharmacokinetic Study (Oral vs. IV)
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be fasted overnight before dosing to reduce variability in gastric emptying.
-
Study Design: A crossover design is preferred, where the same group of animals receives both the IV and oral formulations separated by a washout period (typically one week) to ensure complete elimination of the first dose.[6] If a crossover is not feasible, a parallel design with separate groups for each route can be used.
-
Dose Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, DMSO/PEG mixture) and administered as a bolus via the tail vein. The IV route serves as the 100% bioavailability reference.[6]
-
Oral (PO): The test formulation (e.g., suspension, lipid-based system) is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Drug concentrations in plasma are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the oral (AUCoral) and IV (AUCIV) routes.[6]
-
Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) for the oral dose.
-
Calculate the absolute bioavailability (F%) using the following formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100 [6]
-
Bioavailability Calculation Pathway
Caption: Key steps for determining absolute oral bioavailability in animals.
Q4: My compound has good solubility but still exhibits low bioavailability. What could be the issue?
A4: If solubility is not the limiting factor, poor bioavailability is likely due to either low membrane permeability or high first-pass metabolism.[1][3]
-
Low Permeability: The drug may be too large or too polar to efficiently cross the intestinal epithelium. An in vitro Caco-2 permeability assay can help diagnose this. Formulation strategies to overcome this include the use of permeation enhancers, though this must be done with caution.[1]
-
High First-Pass Metabolism: The drug may be rapidly metabolized by enzymes (like Cytochrome P450s) in the intestinal wall or the liver.[3] This can be investigated using in vitro models with liver microsomes or hepatocytes. If metabolism is the issue, chemical modification of the molecule to block metabolic sites (a medicinal chemistry approach) may be necessary.[3]
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. researchgate.net [researchgate.net]
Overcoming resistance to ASN-001 in cancer cells
Welcome to the technical support center for ASN-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms encountered during pre-clinical and clinical investigations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, non-steroidal and selective inhibitor of CYP17 lyase.[1][2][3][4] This enzyme is critical for the biosynthesis of androgens, including testosterone (B1683101). By inhibiting CYP17 lyase, this compound effectively reduces the levels of androgens that can stimulate the growth of hormone-sensitive cancer cells, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC). A key feature of this compound is its selectivity for inhibiting testosterone synthesis over cortisol synthesis, which may reduce the need for co-administration of prednisone.[2][3][4]
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying mechanisms?
A2: Acquired resistance to CYP17 lyase inhibitors like this compound is a significant challenge. Several mechanisms have been identified, primarily revolving around the reactivation of androgen receptor (AR) signaling or the activation of bypass pathways. These can include:
-
Androgen Receptor (AR) Alterations:
-
AR Amplification or Overexpression: The cancer cells may increase the number of copies of the AR gene or enhance its expression, making them hypersensitive to even low levels of androgens.
-
AR Mutations: Specific point mutations in the AR ligand-binding domain can occur, potentially altering the receptor's sensitivity to androgens or even converting this compound from an antagonist to an agonist.
-
AR Splice Variants: The expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, can lead to androgen-independent activation of AR target genes.[5]
-
-
Alterations in Steroidogenesis:
-
CYP17A1 Upregulation: The cancer cells might increase the expression of the drug's target, CYP17A1, to overcome the inhibitory effect.[5]
-
Activation of Alternative Steroidogenic Pathways: Upregulation of other enzymes involved in androgen synthesis can create alternative pathways for testosterone production.
-
-
Bypass Signaling Pathways:
-
Glucocorticoid Receptor (GR) Upregulation: Increased expression of the glucocorticoid receptor can allow it to take over the transcriptional functions of the AR, promoting cell survival and proliferation.[2]
-
Activation of Other Oncogenic Pathways: Pathways such as PI3K/AKT/mTOR and Wnt/β-catenin can be activated to drive cancer cell growth independently of AR signaling.
-
-
Lineage Plasticity:
-
In some cases, cancer cells can undergo a phenotypic switch, for example, to a neuroendocrine-like state, which is not dependent on AR signaling for survival.
-
Q3: What are some initial troubleshooting steps if I observe reduced this compound efficacy in my cell culture experiments?
A3: If you observe a decrease in the expected efficacy of this compound, consider the following troubleshooting steps:
-
Confirm Drug Integrity: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for your experiments.
-
Cell Line Authentication: Verify the identity and purity of your cancer cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Dose-Response Curve: Perform a new dose-response experiment to determine if the IC50 of this compound in your cell line has shifted, which would indicate the development of resistance.
-
Culture Conditions: Ensure that culture conditions (e.g., media composition, serum lot, CO2 levels) have remained consistent throughout your experiments.
Troubleshooting Guides
Issue 1: Increased Cell Viability Despite this compound Treatment
| Potential Cause | Suggested Action |
| Development of Resistance | Investigate the molecular mechanisms of resistance. See "Experimental Protocols" section for details on how to assess AR expression, mutations, and splice variants. |
| Drug Inactivation | Analyze the cell culture medium over time to determine if the cancer cells are metabolizing and inactivating this compound. |
| Incorrect Dosing | Re-evaluate the dose-response curve to confirm the appropriate concentration of this compound is being used. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Suggested Action |
| Experimental Variability | Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Reagent Quality | Ensure all reagents, including media, serum, and this compound, are from consistent lots and are not expired. |
Experimental Protocols
Protocol 1: Assessment of Androgen Receptor (AR) Expression by Western Blot
-
Cell Lysis:
-
Wash this compound-sensitive and -resistant cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the full-length AR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize to a loading control like β-actin or GAPDH.
-
Protocol 2: Detection of AR Splice Variant AR-V7 by RT-qPCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from sensitive and resistant cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers specific for the AR-V7 splice variant and a housekeeping gene (e.g., GAPDH).
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Analyze the relative expression of AR-V7 using the ΔΔCt method.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting androgen synthesis.
Caption: Overview of key resistance mechanisms to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of enzalutamide resistance in castration-resistant prostate cancer and therapeutic strategies to overcome it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
ASN-001 experimental controls and best practices
Welcome to the technical support center for ASN-001. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Fictional Compound Overview: this compound
This compound is a potent and selective, ATP-competitive inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling in the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.
Signaling Pathway of this compound Target
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective inhibitor of MEK1 and MEK2 kinases. It binds to the ATP pocket of MEK1/2, preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2.
Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Experimental Design & Controls
Q3: What are the essential positive and negative controls when using this compound in a cell-based assay? A3:
-
Positive Control: A cell line with a known activating mutation in the RAS/RAF pathway (e.g., A375 melanoma cells with BRAF V600E mutation) should show high sensitivity to this compound.
-
Negative Control: A cell line with low baseline pathway activation or known resistance to MEK inhibitors.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to control for any effects of the solvent itself.
-
On-target Effect Control: To confirm that the observed phenotype is due to MEK inhibition, assess the phosphorylation level of ERK1/2 (p-ERK1/2 T202/Y204). A significant reduction in p-ERK1/2 levels upon this compound treatment validates its on-target activity.
Q4: How do I determine the optimal concentration and treatment duration for this compound in my cell line? A4: The optimal concentration and duration are cell-type dependent. We recommend performing a dose-response curve (e.g., from 1 nM to 10 µM) and a time-course experiment (e.g., 6, 24, 48, 72 hours). The primary endpoints should be cell viability and inhibition of ERK phosphorylation.
Data Interpretation & Troubleshooting
Q5: My results show no significant decrease in cell viability after this compound treatment. What are the possible reasons? A5: There are several potential reasons for a lack of effect on cell viability:
-
Cell Line Resistance: The cell line may not depend on the MAPK/ERK pathway for survival. This can be due to parallel survival pathways being active.
-
Suboptimal Concentration: The concentrations used might be too low. Verify the potency of your this compound stock and consider testing higher concentrations.
-
Incorrect Assay Timepoint: The effect on viability may take longer to manifest. Try extending the treatment duration.
-
Compound Inactivity: Ensure the compound has been stored correctly.
-
Verification of Target Engagement: Always check for the inhibition of p-ERK as the primary biomarker of this compound activity. If p-ERK is not inhibited, there is an issue with the compound or experimental setup. If p-ERK is inhibited but viability is unaffected, the cell line is likely resistant.
Q6: I am observing a decrease in total ERK levels in my Western blot, not just phosphorylated ERK. Is this expected? A6: No, this is not a typical on-target effect of a MEK inhibitor. This compound should primarily reduce the phosphorylation of ERK without affecting total ERK protein levels, especially at shorter time points (e.g., < 24 hours). A decrease in total ERK could suggest:
-
Downstream Feedback or Off-Target Effects: At high concentrations or after prolonged treatment, this compound might induce cellular responses that lead to the degradation of total ERK.
-
Loading Issues: Inconsistent protein loading in your Western blot. Always normalize p-ERK levels to total ERK and a housekeeping protein (e.g., GAPDH, β-actin).
Q7: Can this compound have off-target effects? A7: While this compound is designed to be a selective MEK1/2 inhibitor, off-target effects are possible, particularly at high concentrations (>10 µM). If you suspect off-target effects, consider performing a kinase panel screen or using a structurally different MEK inhibitor as a control to see if the phenotype is consistent.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| MEK1 | 12.5 |
| MEK2 | 15.8 |
| BRAF (V600E) | > 10,000 |
| CRAF | > 10,000 |
| ERK2 | > 10,000 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | GI₅₀ (nM) |
| A375 | Melanoma | BRAF V600E | 25 |
| HT-29 | Colon | BRAF V600E | 55 |
| HCT116 | Colon | KRAS G13D | 80 |
| MCF-7 | Breast | PIK3CA E545K | > 5,000 |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize p-ERK levels to total ERK.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 20 µM) to the wells. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
Troubleshooting Workflows
Experimental Workflow Diagram
Caption: A typical experimental workflow for testing the efficacy of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting lack of this compound efficacy in cell viability assays.
Challenges in synthesizing ASN-001 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of ASN-001, a representative asparagine-containing peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
The synthesis of asparagine-containing peptides like this compound is often complicated by side reactions. The most significant challenge is the formation of aspartimide, which can lead to impurities that are difficult to separate from the target peptide. Other common issues include aggregation of the growing peptide chain, leading to poor coupling efficiency, and racemization of the amino acid residues.
Q2: How can I minimize aspartimide formation during the synthesis of this compound?
Aspartimide formation is a base-catalyzed intramolecular cyclization of the asparagine side chain. To minimize this side reaction, consider the following strategies:
-
Use of Protecting Groups: Employing a protecting group on the side chain amide of asparagine, such as the trityl (Trt) group, can effectively prevent this side reaction.
-
Choice of Coupling Reagents: Using less basic activation conditions can reduce the extent of aspartimide formation. Reagents like HATU in combination with a hindered base such as diisopropylethylamine (DIPEA) are often preferred.
-
Reaction Temperature: Conducting the coupling and deprotection steps at lower temperatures can help to reduce the rate of this side reaction.
Q3: My peptide is showing poor solubility and aggregation during synthesis. What can I do?
Aggregation of the peptide chain on the solid support can hinder reagent access and lead to incomplete reactions. To address this:
-
Incorporate "Difficult Sequence" Protocols: For sequences known to aggregate, specialized protocols involving the use of chaotropic salts (e.g., LiCl) in the coupling media or the use of elevated temperatures can be beneficial.
-
Solvent Choice: Switching to more polar aprotic solvents or solvent mixtures may improve solvation of the peptide chain.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific positions in the peptide backbone can disrupt secondary structure formation and prevent aggregation.
Troubleshooting Guides
Problem: HPLC analysis of crude this compound shows a major impurity peak with a mass corresponding to the desired product minus 18 Da (loss of water).
This is a classic indicator of aspartimide formation. The cyclization of the asparagine residue results in the loss of a water molecule.
Troubleshooting Steps:
-
Confirm Aspartimide Formation: Perform tandem mass spectrometry (MS/MS) on the impurity peak to confirm the presence of the aspartimide structure.
-
Optimize Synthesis Conditions:
-
If not already in use, switch to a side-chain protected asparagine residue (e.g., Fmoc-Asn(Trt)-OH).
-
Reduce the concentration and exposure time of the base used for Fmoc deprotection (e.g., piperidine).
-
Lower the temperature during the coupling and deprotection steps.
-
-
Alternative Coupling Strategy: Consider using a milder coupling reagent that requires less base for activation.
Problem: The synthesis of this compound is resulting in very low yield.
Low yield can be attributed to several factors, from incomplete reactions to peptide loss during workup.
Troubleshooting Steps:
-
Monitor Coupling Efficiency: Perform a Kaiser test or other qualitative colorimetric test after each coupling step to ensure complete reaction. If the test is positive, indicating free amines, a second coupling should be performed.
-
Address Aggregation: If aggregation is suspected (see FAQs), implement strategies to disrupt secondary structure formation.
-
Optimize Cleavage and Purification: Ensure the cleavage cocktail is appropriate for the protecting groups used and that the peptide is fully cleaved from the resin. Optimize the purification protocol to minimize loss of the target peptide.
Quantitative Data Summary
The following tables provide a summary of hypothetical data from experiments aimed at optimizing the synthesis of this compound.
Table 1: Comparison of Coupling Reagents for this compound Synthesis
| Coupling Reagent | Activation Base | Purity of Crude Product (%) | Yield (%) |
| HBTU | DIPEA | 75 | 65 |
| HATU | DIPEA | 85 | 72 |
| COMU | TMP | 82 | 68 |
Table 2: Effect of Asparagine Side-Chain Protection on Purity
| Asparagine Derivative | Purity of Crude Product (%) | Aspartimide Impurity (%) |
| Fmoc-Asn-OH | 65 | 25 |
| Fmoc-Asn(Trt)-OH | 92 | < 5 |
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis of this compound (Example Sequence: H-Gly-Asn-Ala-Phe-OH)
This protocol describes the manual solid-phase synthesis of a tetrapeptide containing asparagine using Fmoc chemistry.
1. Resin Swelling:
-
Start with 100 mg of Rink Amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 2 mL portion of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Example: Coupling of Fmoc-Asn(Trt)-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Asn(Trt)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in 1.5 mL of DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling.
4. Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
-
Add 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis of this compound.
Caption: Signaling pathway for aspartimide formation during peptide synthesis.
Validation & Comparative
A Head-to-Head Comparison: ASN-001 Versus Abiraterone in Prostate Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action, efficacy, and safety profiles of ASN-001 and abiraterone (B193195), two inhibitors of the androgen biosynthesis pathway implicated in prostate cancer. This analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Executive Summary
Abiraterone, an established therapy for metastatic castration-resistant prostate cancer (mCRPC), potently and irreversibly inhibits both the 17α-hydroxylase and 17,20-lyase activities of the enzyme CYP17A1. This dual inhibition effectively shuts down androgen production but also impacts cortisol synthesis, necessitating co-administration with prednisone (B1679067) to manage the resulting mineralocorticoid excess. In contrast, this compound is a novel, non-steroidal inhibitor that selectively targets the 17,20-lyase activity of CYP17A1. This selectivity for sex steroid synthesis over glucocorticoid synthesis offers the potential for effective androgen deprivation without the need for concurrent steroid therapy, thereby potentially avoiding the associated side effects.
Mechanism of Action: A Tale of Two Inhibition Profiles
Both this compound and abiraterone target the cytochrome P450 17A1 (CYP17A1) enzyme, a critical node in the androgen biosynthesis pathway. However, their inhibitory mechanisms differ significantly.
Abiraterone: The Dual Inhibitor
Abiraterone acetate (B1210297) is a prodrug that is rapidly converted to its active metabolite, abiraterone. Abiraterone is a potent, irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1[1].
-
17α-hydroxylase inhibition: This action blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives.
-
17,20-lyase inhibition: This subsequent step, also blocked by abiraterone, prevents the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into the androgen precursors dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively.
This comprehensive blockade of CYP17A1 leads to a profound decrease in the production of androgens, including testosterone, which are crucial for the growth of prostate cancer cells[1]. However, the inhibition of 17α-hydroxylase also disrupts the cortisol synthesis pathway, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and a subsequent rise in mineralocorticoid levels, which can cause hypertension, hypokalemia, and fluid retention[2][3]. To mitigate these side effects, abiraterone is co-administered with prednisone[2].
This compound: The Selective Lyase Inhibitor
This compound is a novel, non-steroidal, and potent inhibitor that demonstrates selectivity for the 17,20-lyase activity of CYP17A1[4][5]. By specifically targeting the lyase function, this compound aims to block the production of androgen precursors (DHEA and androstenedione) while leaving the 17α-hydroxylase activity relatively intact[4]. This selective inhibition is hypothesized to preserve the cortisol synthesis pathway, thereby avoiding the mineralocorticoid excess seen with dual inhibitors like abiraterone and potentially eliminating the need for co-administration of prednisone[2][5].
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of abiraterone and this compound on the androgen biosynthesis pathway.
Caption: Abiraterone's dual inhibition of CYP17A1's hydroxylase and lyase activities.
Caption: this compound's selective inhibition of CYP17A1's 17,20-lyase activity.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data for this compound and abiraterone from clinical trials. It is important to note that this is not a direct head-to-head comparison, as the data are from separate studies with different patient populations and trial designs.
Table 1: Inhibition of CYP17A1 Activity
| Parameter | This compound | Abiraterone |
| Target | Selective CYP17A1 17,20-lyase | Dual CYP17A1 17α-hydroxylase and 17,20-lyase |
| IC50 (17α-hydroxylase) | Not reported (selectively inhibits lyase) | 2.5 nM[1] |
| IC50 (17,20-lyase) | Potent inhibition (specific value not reported) | 15 nM[1] |
Table 2: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Parameter | This compound (Phase 1/2, NCT02349139) | Abiraterone (COU-AA-301 & COU-AA-302) |
| Patient Population | mCRPC, treatment-naïve for abiraterone/enzalutamide in Phase 2 | mCRPC, post-docetaxel (COU-AA-301) and chemotherapy-naïve (COU-AA-302) |
| PSA Decline >50% | 3 of 4 (75%) patients at 300/400mg starting doses[2] | COU-AA-301: 29%[6]; COU-AA-302: 68%[7] |
| Testosterone Reduction | Decreased to below quantifiable limits[5] | Reduced to 1-2 ng/dL[6] |
| DHEA Reduction | Up to 80% decrease[5] | Not specifically reported in these trials |
| Median Radiographic Progression-Free Survival (rPFS) | Not reported | COU-AA-301: 5.6 months[6]; COU-AA-302: 16.5 months[7] |
| Median Overall Survival (OS) | Not reported | COU-AA-301: 14.8 months[6]; COU-AA-302: 35.3 months[7] |
Table 3: Safety and Tolerability
| Parameter | This compound (Phase 1/2, NCT02349139) | Abiraterone (with Prednisone) |
| Prednisone Co-administration | Not required[2][5] | Required |
| Mineralocorticoid Excess-Related Adverse Events (Hypertension, Hypokalemia, Fluid Retention) | No episodes reported[2] | Common, managed with prednisone[6] |
| Most Common Adverse Events (Grade 1/2) | Fatigue, nausea, dizziness[5] | Fatigue, back pain, nausea, constipation, bone pain, arthralgia[8] |
| Grade 3/4 Adverse Events of Note | Asymptomatic, reversible ALT/AST elevation at 400mg[5] | Fluid retention, hypokalemia, hypertension, cardiac disorders[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
CYP17A1 Enzymatic Assay
-
Objective: To determine the inhibitory activity (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase functions of CYP17A1.
-
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 and its redox partner, cytochrome P450 reductase, are co-expressed in a suitable system (e.g., E. coli or insect cells).
-
Substrates: Radiolabeled substrates are typically used. For 17α-hydroxylase activity, [14C]-progesterone is a common substrate. For 17,20-lyase activity, [3H]-17α-hydroxypregnenolone is used.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound or abiraterone) are incubated in a reaction buffer containing necessary cofactors like NADPH.
-
Product Separation and Quantification: The reaction is stopped, and the steroid products are extracted. The products are then separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of product formed at each inhibitor concentration is quantified using scintillation counting (for radiolabeled products). The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration[10].
-
Quantification of Steroid Hormones in Clinical Trials
-
Objective: To measure the levels of steroid hormones (e.g., testosterone, DHEA, cortisol) in patient serum or plasma to assess the pharmacodynamic effect of the drug.
-
Methodology:
-
Sample Collection: Blood samples are collected from patients at baseline and at various time points during treatment.
-
Sample Preparation: Serum or plasma is separated from the blood. Steroids are then extracted from the serum/plasma using liquid-liquid extraction or solid-phase extraction.
-
Analysis by LC-MS/MS: The extracted steroids are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the quantification of multiple steroid hormones simultaneously[11].
-
Data Analysis: The concentration of each steroid hormone is determined by comparing its signal to that of a known concentration of an internal standard.
-
Clinical Trial Design for Efficacy and Safety Assessment (Example based on Abiraterone Phase 3 Trials)
-
Objective: To evaluate the efficacy and safety of the investigational drug in the target patient population.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial is a common design[12][13].
-
Patient Population: Clearly defined inclusion and exclusion criteria for patients with mCRPC (e.g., based on prior therapies, performance status).
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (e.g., abiraterone plus prednisone) or a placebo plus prednisone. Both patients and investigators are blinded to the treatment allocation.
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS) is often the primary endpoint for demonstrating clinical benefit.
-
Secondary Endpoints: These may include radiographic progression-free survival (rPFS), time to PSA progression, PSA response rate (defined as a ≥50% reduction from baseline), and safety and tolerability[6][7].
-
-
Assessments: Patients are monitored regularly for disease progression (via imaging and PSA levels), adverse events, and survival status.
-
Statistical Analysis: The study is powered to detect a statistically significant difference in the primary endpoint between the treatment and control arms.
-
Caption: A simplified workflow for the development and evaluation of CYP17A1 inhibitors.
Conclusion
Abiraterone has been a cornerstone in the treatment of mCRPC, significantly improving patient outcomes by effectively shutting down androgen synthesis. However, its dual inhibition mechanism necessitates the use of prednisone to manage predictable side effects. This compound represents a potentially more refined therapeutic strategy by selectively targeting the 17,20-lyase activity of CYP17A1. Early clinical data for this compound are promising, suggesting a favorable safety profile without the need for concurrent steroid administration, while still demonstrating anti-tumor activity.
Further investigation, ideally through a head-to-head clinical trial, is warranted to definitively compare the efficacy and long-term safety of this compound with abiraterone. The selective mechanism of this compound holds the potential to offer a significant clinical advantage by improving the therapeutic index of CYP17A1 inhibition in the management of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. urotoday.com [urotoday.com]
- 7. Updated Interim Efficacy Analysis and Long-term Safety of Abiraterone Acetate in Metastatic Castration-resistant Prostate Cancer Patients Without Prior Chemotherapy (COU-AA-302) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pivotal Phase 3 Study Published in The New England Journal of Medicine (NEJM) Finds Overall Survival of Patients with Metastatic Castration-Resistant Prostate Cancer is Significantly Improved with ZYTIGA™ (abiraterone acetate) [jnj.com]
- 9. Phase III data for abiraterone in an evolving landscape for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Phase 3 Trial of Abiraterone Acetate in Men with Metastatic Castration-Resistant Prostate Cancer and No Prior Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NCT01695135 - A Phase 3, Randomized, Double-blind, Placebo-Controlled Study of Abiraterone Acetate (JNJ-212082) Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer Who Have Failed Docetaxel-Based Chemotherapy - The YODA Project [yoda.yale.edu]
A Comparative Analysis of ASN-001 and Enzalutamide in the Treatment of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ASN-001 and enzalutamide (B1683756), two therapeutic agents for prostate cancer that operate through distinct mechanisms. While direct comparative efficacy trials are not available, this document summarizes key clinical trial data, experimental protocols, and mechanisms of action to facilitate an objective assessment for research and drug development purposes.
Mechanisms of Action: A Tale of Two Pathways
This compound and enzalutamide target different critical points in the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.
Enzalutamide is a potent androgen receptor inhibitor that acts at multiple steps in the AR signaling cascade. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA. This multi-faceted approach effectively shuts down androgen-driven gene expression and subsequent tumor growth.[1]
This compound , on the other hand, is a novel, non-steroidal and selective inhibitor of CYP17 lyase.[2][3] CYP17 lyase is a critical enzyme in the androgen biosynthesis pathway, responsible for the production of testosterone (B1683101) precursors. By inhibiting this enzyme, this compound effectively reduces the production of androgens, thereby depriving the AR of its ligand and inhibiting downstream signaling. A key feature of this compound is its selectivity for testosterone synthesis over cortisol synthesis, which may obviate the need for co-administration of prednisone.[2][3]
Clinical Efficacy: A Summary of Key Trials
The following tables summarize the available clinical trial data for this compound and enzalutamide. It is important to note that the data for this compound is from an early-phase trial, while the data for enzalutamide is from large, randomized Phase 3 trials.
This compound Clinical Trial Data (Phase 1/2)
| Trial Identifier | Patient Population | Key Efficacy Endpoints | Results |
| NCT02349139 | Men with progressive metastatic castration-resistant prostate cancer (mCRPC) | PSA decline, Stable Disease (SD) | - PSA decline of >50% observed in 3 of 4 abiraterone (B193195)/enzalutamide-naïve patients at starting doses of 300/400mg.[2] - Stable disease for up to 18+ months was observed in patients who had prior exposure to abiraterone and enzalutamide.[2] |
Enzalutamide Clinical Trial Data (Phase 3)
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) |
| AFFIRM | mCRPC, post-docetaxel | Enzalutamide vs. Placebo | 18.4 months vs. 13.6 months (HR 0.63)[1] | 8.3 months vs. 2.8 months (HR 0.40) |
| PREVAIL | mCRPC, chemotherapy-naïve | Enzalutamide vs. Placebo | 35.3 months vs. 31.3 months (HR 0.77)[4][5] | 20.0 months vs. 5.4 months (HR 0.32)[4][5] |
Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
| Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes |
| ARCHES | mHSPC | Enzalutamide + ADT vs. Placebo + ADT | - Reduced risk of death by 34% (HR 0.66).[6][7][8] - Reduced risk of radiographic progression or death by 61% (HR 0.39).[7][9] |
| ENZAMET | mHSPC | Enzalutamide + Testosterone Suppression vs. NSAA + Testosterone Suppression | - 5-year OS rate of 67% vs. 57%.[10][11] - Longer median OS (not reached vs. 70 months at 8-year follow-up; HR 0.73).[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.
This compound: NCT02349139 Trial Protocol
This was a Phase 1/2, open-label, dose-escalation, and cohort expansion study.[2][3]
-
Phase 1 (Dose Escalation): Enrolled patients with progressive mCRPC, including those with prior abiraterone, enzalutamide, and chemotherapy treatment.[3] The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). This compound was administered orally once daily at escalating doses (50, 100, 200, 300, and 400 mg).[2]
-
Phase 2 (Cohort Expansion): Enrolled patients with mCRPC who were naïve to enzalutamide and abiraterone.[2] The primary objectives were to evaluate the safety, tolerability, and clinical efficacy of this compound.
-
Key Endpoints:
-
Primary: MTD, dose-limiting toxicities, and RP2D.
-
Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging-based progression).[2]
-
Enzalutamide: Phase 3 Trial Protocols (General Overview)
The Phase 3 trials for enzalutamide (AFFIRM, PREVAIL, ARCHES, ENZAMET) were large, randomized, multicenter studies.
-
AFFIRM (NCT00974311): A randomized, double-blind, placebo-controlled trial in men with mCRPC who had previously received docetaxel. Patients were randomized 2:1 to receive enzalutamide (160 mg/day) or placebo. The primary endpoint was overall survival.[14]
-
PREVAIL (NCT01212991): A randomized, double-blind, placebo-controlled trial in asymptomatic or mildly symptomatic, chemotherapy-naïve men with mCRPC. Patients were randomized 1:1 to receive enzalutamide (160 mg/day) or placebo. Co-primary endpoints were overall survival and radiographic progression-free survival.[4][15]
-
ARCHES (NCT02677896): A randomized, double-blind, placebo-controlled trial in men with mHSPC. Patients were randomized 1:1 to receive enzalutamide (160 mg/day) plus androgen deprivation therapy (ADT) or placebo plus ADT. The primary endpoint was radiographic progression-free survival.[6][9]
-
ENZAMET (NCT02446405): An international, open-label, randomized trial in men with mHSPC. Patients were randomized 1:1 to receive enzalutamide plus testosterone suppression or a standard non-steroidal anti-androgen (NSAA) plus testosterone suppression. The primary endpoint was overall survival.[10][11]
Conclusion
This compound and enzalutamide represent two distinct and promising strategies for targeting the androgen receptor signaling pathway in prostate cancer. Enzalutamide is a well-established androgen receptor inhibitor with proven efficacy in improving survival outcomes across different stages of advanced prostate cancer. This compound, a selective CYP17 lyase inhibitor, has shown encouraging preliminary activity in early-phase clinical trials, with the potential advantage of not requiring co-administration of prednisone.
Direct comparative studies are necessary to definitively establish the relative efficacy and safety of these two agents. The information presented in this guide, based on available clinical trial data and mechanistic understanding, provides a foundation for further research and development in the pursuit of more effective treatments for prostate cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. ESMO 2021: ARCHES study finds enzalutamide reduced risk of death by 34% in men with metastatic hormone-sensitive prostate cancer - ecancer [ecancer.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ARCHES: A Randomized, Phase III Study of Androgen Deprivation Therapy With Enzalutamide or Placebo in Men With Metastatic Hormone-Sensitive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. Primary Overall Survival Analysis of the ENZAMET Trial in Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. urotoday.com [urotoday.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
Comparative Analysis of ASN-001 and Other CYP17A1 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of ASN-001, a novel cytochrome P450 17A1 (CYP17A1) inhibitor, with other prominent inhibitors in its class, including abiraterone (B193195) acetate, orteronel, and galeterone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CYP17A1 inhibition for conditions such as castration-resistant prostate cancer (CRPC).
This compound, developed by Asana BioSciences, is a non-steroidal inhibitor that has been highlighted for its selective inhibition of the 17,20-lyase activity of CYP17A1.[1][2] This selectivity is a key differentiator, as it aims to reduce the side effects associated with the concurrent inhibition of 17α-hydroxylase activity, a characteristic of less selective inhibitors.[3]
Understanding CYP17A1 and Its Inhibition
The CYP17A1 enzyme possesses two distinct catalytic functions crucial for steroid biosynthesis: 17α-hydroxylase and 17,20-lyase activities. While both are involved in androgen production, the 17,20-lyase activity is the rate-limiting step for the synthesis of androgens like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. Non-selective inhibition of both enzymatic activities, as seen with abiraterone acetate, can lead to a decrease in cortisol production, resulting in a compensatory rise in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, which manifests as hypertension, hypokalemia, and fluid retention. This necessitates the co-administration of corticosteroids like prednisone (B1679067) to manage these adverse effects.
Selective inhibition of the 17,20-lyase activity, the therapeutic goal for inhibitors like this compound, is intended to block androgen synthesis while preserving cortisol production, thereby potentially avoiding the need for concomitant steroid therapy.[1][2]
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and other CYP17A1 inhibitors against both 17,20-lyase and 17α-hydroxylase activities. A higher selectivity ratio (17α-hydroxylase IC50 / 17,20-lyase IC50) indicates greater selectivity for the desired 17,20-lyase inhibition.
| Inhibitor | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Described as "highly selective" | [1][4] |
| Abiraterone | 15 | 2.5 | 0.17 | [4] |
| Orteronel (TAK-700) | 38 | ~205 | ~5.4 | [4] |
| Galeterone (TOK-001) | 23 | 73 | ~3.2 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented are for comparative purposes.
While specific IC50 values for this compound are not publicly available in the reviewed literature, preclinical and clinical data consistently describe it as a potent and selective CYP17 lyase inhibitor.[1][2] This selectivity for testosterone (B1683101) synthesis over cortisol synthesis is a cornerstone of its clinical development, with studies highlighting the absence of mineralocorticoid excess and the lack of a need for prednisone co-administration.[1][5]
Experimental Protocols
The determination of the selectivity profile of CYP17A1 inhibitors typically involves two main types of in vitro assays:
Recombinant Enzyme-Based Assay
This assay directly measures the inhibitory effect of a compound on the specific enzymatic activities of CYP17A1.
a. Objective: To determine the IC50 values for the inhibition of 17α-hydroxylase and 17,20-lyase activities of purified, recombinant human CYP17A1.
b. Materials:
-
Recombinant human CYP17A1 enzyme co-expressed with cytochrome P450 reductase.
-
Substrates: Radiolabeled or non-radiolabeled pregnenolone (B344588) (for hydroxylase and lyase activity) and 17α-hydroxypregnenolone (for lyase activity).
-
Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Test compounds (e.g., this compound, abiraterone) at various concentrations.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile (B52724) or ethyl acetate).
-
Analytical instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or a scintillation counter for radiolabeled substrates.
c. Procedure:
-
Incubation Setup: In a multi-well plate, combine the recombinant CYP17A1 enzyme, reaction buffer, and a range of concentrations of the test inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Analysis: Analyze the formation of the respective products (17α-hydroxypregnenolone and DHEA) using LC-MS/MS or scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Steroidogenesis Assay
This assay provides a more physiologically relevant system to assess the impact of inhibitors on the entire steroid biosynthesis pathway within a cellular context. The NCI-H295R human adrenocortical carcinoma cell line is a commonly used model as it expresses the key enzymes required for steroidogenesis.
a. Objective: To evaluate the effect of CYP17A1 inhibitors on the production of various steroid hormones, including androgens and cortisol, in a cellular environment.
b. Materials:
-
NCI-H295R cells.
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
Stimulating agents (e.g., forskolin) to induce steroidogenesis.
-
Assay plates (e.g., 24- or 96-well plates).
-
ELISA kits or LC-MS/MS for hormone quantification.
-
Reagents for cell viability assessment (e.g., MTT, PrestoBlue).
c. Procedure:
-
Cell Culture: Culture NCI-H295R cells in appropriate medium until they reach the desired confluency.
-
Plating: Seed the cells into multi-well plates and allow them to attach.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test inhibitor and a stimulating agent like forskolin.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant for hormone analysis.
-
Hormone Quantification: Measure the concentrations of key steroid hormones (e.g., testosterone, DHEA, cortisol, progesterone) in the supernatant using ELISA or LC-MS/MS.
-
Cell Viability: Assess cell viability in the treated wells to rule out cytotoxicity as a cause for reduced hormone production.
-
Data Analysis: Normalize hormone levels to a vehicle control and determine the dose-dependent effects of the inhibitor on the production of different steroids.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Validating ASN-001 Target Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASN-001, a novel CYP17A1 inhibitor, with the established alternative, abiraterone (B193195) acetate (B1210297). It is designed to offer an objective overview of their performance in inhibiting the CYP17A1 enzyme in vivo, supported by available experimental data and detailed methodologies for key experiments.
Introduction to this compound and its Target
This compound is a non-steroidal inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By inhibiting CYP17A1, this compound aims to reduce the production of androgens that drive the growth of castration-resistant prostate cancer (CRPC). A key distinguishing feature of this compound is its selective inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. This selectivity is intended to minimize the mineralocorticoid excess seen with less selective inhibitors, potentially obviating the need for co-administration of prednisone.
The primary competitor for this compound is abiraterone acetate, a potent and irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. It is a standard-of-care treatment for metastatic CRPC.
In Vivo Validation of Target Inhibition: A Comparative Analysis
The in vivo validation of CYP17A1 inhibition relies on the measurement of steroid hormone levels and their metabolites in biological fluids such as serum and urine. Inhibition of CYP17A1 is expected to lead to a decrease in downstream androgens and an accumulation of upstream steroid precursors.
Quantitative Data Comparison
The following table summarizes the reported effects of this compound and abiraterone acetate on key steroid hormones in vivo. It is important to note that this data is compiled from separate clinical trials and does not represent a head-to-head comparison.
| Biomarker | This compound (Phase 1/2 Clinical Trial) | Abiraterone Acetate (Various Clinical Trials) |
| Testosterone | Decrease to below quantifiable limits | Significant reduction, often to near-castrate levels |
| Dehydroepiandrosterone (DHEA) | Decrease of up to 80% | Significant reduction |
| Androstenedione | Data not available | Significant reduction |
| Pregnenolone | Data not available | Increase |
| Progesterone | Data not available | Increase |
| Prostate-Specific Antigen (PSA) Decline | >50% decline in 3 of 4 treatment-naïve patients | Significant PSA declines reported in multiple studies |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating target inhibition, the following diagrams are provided.
Caption: Androgen biosynthesis pathway and points of inhibition by this compound and Abiraterone.
Caption: Experimental workflow for in vivo validation of CYP17A1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Serum Steroid Profiling by LC-MS/MS
Objective: To quantify the levels of multiple steroid hormones in serum samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 solid-phase extraction (SPE) cartridges
-
Internal standards (deuterated versions of the steroids of interest)
-
Acetonitrile, methanol (B129727), formic acid, and water (LC-MS grade)
-
Serum samples
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add an internal standard mix.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interfering substances.
-
Elute the steroids with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the steroids using a C18 reverse-phase column with a gradient of water and methanol/acetonitrile containing formic acid.
-
Detect and quantify the steroids using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Each steroid will have a specific precursor-product ion transition.
-
-
Data Analysis:
-
Calculate the concentration of each steroid by comparing its peak area to that of its corresponding internal standard and using a calibration curve.
-
Urinary Steroid Metabolite Analysis by GC-MS
Objective: To measure the levels of steroid metabolites in urine.
Materials:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Solid-phase extraction (SPE) cartridges
-
β-glucuronidase/sulfatase enzyme
-
Derivatization reagents (e.g., MSTFA with TMCS)
-
Internal standards
-
Urine samples
Procedure:
-
Sample Preparation:
-
Thaw urine samples.
-
To a specific volume of urine, add internal standards.
-
Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate the steroid metabolites.
-
Extract the deconjugated steroids using an SPE cartridge.
-
Elute the steroids and evaporate to dryness.
-
Perform derivatization to increase the volatility of the steroids for GC analysis. This is typically a two-step process involving oximation followed by silylation.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the steroid metabolites using a capillary column with a temperature gradient.
-
Detect and quantify the metabolites using the mass spectrometer in selected ion monitoring (SIM) or full scan mode.
-
-
Data Analysis:
-
Identify and quantify each metabolite based on its retention time and mass spectrum, using the internal standards for calibration.
-
Conclusion
Both this compound and abiraterone acetate have demonstrated in vivo inhibition of the CYP17A1 target, as evidenced by a reduction in androgen levels. The key differentiator for this compound is its selectivity for the 17,20-lyase activity of CYP17A1, which may offer a better safety profile by reducing the risk of mineralocorticoid excess. However, more comprehensive in vivo data on the complete steroid profile following this compound treatment is needed for a more thorough comparison with abiraterone acetate. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the in vivo target inhibition profiles of these and other CYP17A1 inhibitors.
Cross-Reactivity Profile of ASN-001: A Comparative Analysis
It is important to note that the designation "ASN-001" has been used for several distinct investigational drugs, leading to potential ambiguity. This guide focuses on this compound, the selective inhibitor of CYP17 lyase, which has been evaluated in the context of metastatic castration-resistant prostate cancer (mCRPC). [1][2]
This compound is a novel, non-steroidal inhibitor of CYP17 lyase, an enzyme crucial for the synthesis of androgens.[1] Unlike other CYP17A inhibitors such as abiraterone (B193195) acetate, this compound exhibits a higher selectivity for the lyase activity over the hydroxylase activity of the enzyme. This selectivity theoretically reduces the risk of mineralocorticoid excess, a common side effect associated with dual inhibitors, and may obviate the need for co-administration of prednisone.[1]
Comparative Selectivity and Off-Target Effects
To provide a comprehensive understanding of this compound's cross-reactivity, it is essential to compare its selectivity profile with that of other relevant therapeutic agents. While direct, head-to-head cross-reactivity studies for this compound are not extensively published in the public domain, we can infer its specificity from its mechanism of action and available clinical data.
| Compound | Primary Target | Known Off-Targets / Cross-Reactivities | Reference |
| This compound | CYP17 Lyase | Data not publicly available. The selective inhibition of sex steroid synthesis over glucocorticoid synthesis suggests minimal cross-reactivity with enzymes involved in cortisol production.[1] | [1] |
| Abiraterone Acetate | CYP17A1 (hydroxylase and lyase activity) | Mineralocorticoid receptor (indirectly, through cortisol suppression and subsequent ACTH-driven steroidogenesis) | [1] |
| Enzalutamide | Androgen Receptor | Data on direct cross-reactivity with other receptors is limited, but its mechanism is distinct from CYP17 inhibition. | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by selectively blocking the synthesis of androgens, which are the primary drivers of prostate cancer cell growth and proliferation. The signaling pathway affected by this compound is central to the hormonal axis that governs prostate function and pathology.
Caption: Simplified signaling pathway of androgen synthesis and the inhibitory action of this compound on CYP17 lyase.
Experimental Protocols
While specific, detailed protocols for this compound cross-reactivity studies are proprietary, a general workflow for assessing the selectivity of a small molecule inhibitor like this compound would typically involve the following steps.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC50) of this compound against the target enzyme (CYP17 lyase) and a panel of related enzymes (e.g., other CYP450 enzymes) to assess selectivity.
Methodology:
-
Enzyme Preparation: Recombinant human CYP17A1 and other CYP enzymes are expressed and purified.
-
Assay Reaction: The enzyme is incubated with its specific substrate in the presence of varying concentrations of this compound.
-
Product Quantification: The formation of the enzymatic product is measured, typically using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated. A higher IC50 for off-target enzymes compared to the on-target enzyme indicates selectivity.
Caption: General experimental workflow for determining the in vitro selectivity of this compound.
Cellular Assays
Objective: To confirm the on-target activity and assess potential off-target effects of this compound in a cellular context.
Methodology:
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Biomarker Analysis: Levels of androgens (e.g., testosterone, DHEA) in the cell culture supernatant are measured by ELISA or LC-MS/MS. Prostate-specific antigen (PSA) levels can also be quantified as a downstream marker of androgen receptor activity.
-
Viability/Proliferation Assays: Cell viability and proliferation are assessed using standard methods (e.g., MTT, BrdU incorporation) to determine the functional consequence of androgen synthesis inhibition.
Conclusion
This compound, as a selective CYP17 lyase inhibitor, represents a targeted approach to androgen deprivation therapy for metastatic castration-resistant prostate cancer.[1] Its selectivity for the lyase activity of CYP17A1 is a key differentiating feature that may translate to an improved safety profile by minimizing the risk of mineralocorticoid excess.[1] While comprehensive, publicly available cross-reactivity data remains limited, the mechanism of action and preliminary clinical findings suggest a favorable selectivity profile. Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate the cross-reactivity and off-target effects of this promising therapeutic agent.
References
ASN-001 in Metastatic Castration-Resistant Prostate Cancer: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for the investigational drug ASN-001 versus the established standard of care for metastatic castration-resistant prostate cancer (mCRPC), focusing on androgen receptor pathway inhibitors abiraterone (B193195) acetate (B1210297) and enzalutamide (B1683756). The data presented for this compound is based on preliminary findings from a Phase 1/2 clinical trial.
Executive Summary
This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical in the androgen biosynthesis pathway. A key differentiating feature of this compound is its selective inhibition of testosterone (B1683101) synthesis over cortisol.[1] This selectivity potentially obviates the need for co-administration of prednisone (B1679067), a corticosteroid required with the standard CYP17 inhibitor abiraterone acetate to manage mineralocorticoid excess.[2][3] Preliminary data from the this compound Phase 1/2 trial suggest a favorable safety profile and encouraging anti-tumor activity in patients with mCRPC.[4][5]
The current standard of care for chemotherapy-naïve mCRPC includes androgen receptor pathway inhibitors such as abiraterone acetate (in combination with prednisone) and enzalutamide.[6][7] These agents have demonstrated significant improvements in overall survival and progression-free survival in large-scale Phase 3 trials.[6][7] This guide presents a comparative analysis of the available clinical data to aid in the evaluation of this compound's potential therapeutic niche.
Comparative Clinical Data
The following tables summarize the key efficacy and safety data from the this compound Phase 1/2 trial and pivotal trials for abiraterone acetate and enzalutamide in chemotherapy-naïve mCRPC patients.
Table 1: Efficacy of this compound vs. Standard of Care in Chemotherapy-Naïve mCRPC
| Endpoint | This compound (Phase 1/2, ABI/ENZA-naïve) | Abiraterone Acetate + Prednisone (COU-AA-302) | Enzalutamide (PREVAIL) |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 75% (3 of 4 patients at 300/400mg)[4] | Not directly reported as a primary endpoint, but time to PSA progression was significantly delayed.[6] | Not directly reported as a primary endpoint, but time to PSA progression was significantly delayed.[7] |
| Radiographic Progression-Free Survival (rPFS) | Stable disease observed for up to 18+ months in patients with prior abiraterone/enzalutamide exposure.[4] | Median: 16.5 months[6] | Median: Not Reached (vs. 3.9 months for placebo)[7] |
| Overall Survival (OS) | Data not mature. | Median: 35.3 months[6] | Median: 32.4 months[7] |
Note: The this compound data is from a small cohort in an early-phase trial and should be interpreted with caution.
Table 2: Safety and Tolerability of this compound vs. Standard of Care
| Adverse Event Profile | This compound (Phase 1/2) | Abiraterone Acetate + Prednisone (COU-AA-302) | Enzalutamide (PREVAIL) |
| Co-administration of Prednisone | Not required.[4][5] | Required (5 mg twice daily).[2][6] | Not required.[7] |
| Mineralocorticoid-related Adverse Events (e.g., hypertension, hypokalemia) | No episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia reported.[3] | More common than with placebo, though mostly Grade 1 or 2.[1] Grade 3 or higher hypertension was 20%.[2] | Not a prominent feature of the safety profile. |
| Most Common Drug-Related Adverse Events (Grade 1/2) | Fatigue, nausea, dizziness, constipation.[4][5] | Fatigue.[6] | Fatigue. |
| Key Grade 3/4 Adverse Events | Asymptomatic, reversible Grade 3 ALT/AST elevation at 400mg dose (resolved with dose reduction).[4] | Hypertension.[2] | Seizures (rare).[7] |
Experimental Protocols
This compound Phase 1/2 Clinical Trial (NCT02349139)
This was a multi-center, open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2) study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, oral this compound in men with progressive mCRPC.[4][5]
-
Phase 1 (Dose Escalation): Enrolled patients with progressive mCRPC, including those who had received prior treatment with abiraterone, enzalutamide, and chemotherapy.[8] The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5] this compound was administered at escalating doses of 50, 100, 200, 300, and 400 mg once daily without co-administration of prednisone.[4][5]
-
Phase 2 (Cohort Expansion): Enrolled patients who were chemotherapy-naïve and had not received prior treatment with abiraterone or enzalutamide.[4][5] The primary objective was to further evaluate the safety and efficacy of this compound at the RP2D.[4]
-
Key Endpoints:
Standard of Care Pivotal Trials
-
COU-AA-302 (Abiraterone Acetate): A Phase 3, randomized, double-blind, placebo-controlled trial in asymptomatic or mildly symptomatic, chemotherapy-naïve men with mCRPC. Patients were randomized to receive abiraterone acetate (1000 mg daily) plus prednisone (5 mg twice daily) or placebo plus prednisone. The co-primary endpoints were radiographic progression-free survival and overall survival.[6]
-
PREVAIL (Enzalutamide): A Phase 3, randomized, double-blind, placebo-controlled trial in asymptomatic or mildly symptomatic, chemotherapy-naïve men with mCRPC. Patients were randomized to receive enzalutamide (160 mg daily) or placebo. The co-primary endpoints were radiographic progression-free survival and overall survival.[7]
Signaling Pathways and Experimental Workflows
Mechanism of Action: CYP17 Lyase Inhibition
This compound Phase 1/2 Trial Workflow
Conclusion
This compound demonstrates a promising profile as a selective CYP17 lyase inhibitor for the treatment of mCRPC. Its key potential advantage lies in its ability to be administered without prednisone, which may reduce the burden of steroid-related side effects. Preliminary efficacy data from the Phase 1/2 trial are encouraging, with notable PSA responses in treatment-naïve patients and durable stable disease in a pre-treated population. However, it is crucial to acknowledge that this data is preliminary and from a small number of patients.
The established standards of care, abiraterone acetate and enzalutamide, have robust data from large Phase 3 trials demonstrating significant survival benefits. A definitive comparison of this compound with these agents will require data from a randomized, controlled Phase 3 trial. Future research should focus on completing the clinical development of this compound to fully elucidate its efficacy and safety profile and to identify its optimal place in the evolving treatment landscape of mCRPC.
References
- 1. onclive.com [onclive.com]
- 2. New Data Presented at ESMO 2017 Shows That Abiraterone Acetate Plus Prednisone Provides Benefits in Patient Reported Outcomes in Both Metastatic Hormone-Sensitive and Castration-Resistant Prostate Cancer [jnj.com]
- 3. urotoday.com [urotoday.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Abiraterone reduced morbidity in mCRPC patients | MDedge [mdedge.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
A Comparative Analysis of ASN-001 and Galeterone for Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational drugs for the treatment of castration-resistant prostate cancer (CRPC): ASN-001 and galeterone (B1683757). The information presented is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct mechanisms, efficacy, and safety profiles of these two agents.
Overview and Mechanism of Action
This compound and galeterone were both developed to target the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression. However, they employ distinct mechanisms of action.
This compound is a novel, orally available, non-steroidal and selective inhibitor of CYP17 lyase (17,20-lyase).[1] The enzyme CYP17A1 has two distinct activities: 17α-hydroxylase and 17,20-lyase. Both are required for the synthesis of androgens. This compound's selectivity for the lyase activity is designed to potently inhibit testosterone (B1683101) synthesis while having a lesser effect on the production of corticosteroids.[1] This selectivity aims to reduce the risk of mineralocorticoid excess, a common side effect of non-selective CYP17 inhibitors, thereby potentially eliminating the need for co-administration of prednisone (B1679067).[2]
Galeterone (formerly TOK-001) is a steroidal compound with a unique multi-pronged mechanism of action.[3] It acts as:
-
A CYP17 Lyase Inhibitor: Similar to this compound, it blocks the production of androgens.
-
An Androgen Receptor (AR) Antagonist: It directly binds to the AR and prevents its activation by androgens.
-
An Androgen Receptor Degrader: It promotes the degradation of the AR protein, including splice variants like AR-V7 that are associated with resistance to other therapies.[4]
This triple mechanism of action was intended to provide a more comprehensive blockade of AR signaling.[3]
Chemical Structures
The chemical structures of this compound and galeterone are distinct, reflecting their different pharmacological properties.
Galeterone is a steroidal compound, structurally related to endogenous steroids.
Caption: Chemical structure of galeterone.
Information on the specific chemical structure of this compound is not widely available in the public domain. It is described as a non-steroidal molecule.[1]
Preclinical Data
Preclinical studies have been crucial in elucidating the mechanisms and initial efficacy of both compounds.
| Parameter | This compound | Galeterone |
| Target | Selective CYP17 Lyase | CYP17 Lyase, Androgen Receptor |
| IC50 (CYP17 Lyase) | Data not publicly available | ~300 nM |
| IC50 (AR Antagonism) | Not reported to have this activity | ~384 nM (for binding to LNCaP AR)[1] |
| AR Degradation | Not reported to have this activity | Induces AR degradation[4] |
| Cell Line Proliferation Inhibition | Data not publicly available | IC50 of 6 µM (LNCaP) and 3.2 µM (LAPC4) with DHT stimulation[1] |
Experimental Protocols:
-
CYP17 Inhibition Assay: The inhibitory activity against CYP17 lyase is typically determined using a cell-free enzymatic assay. This involves incubating the recombinant human CYP17A1 enzyme with a substrate (e.g., radiolabeled 17α-hydroxyprogesterone) and NADPH in the presence of varying concentrations of the inhibitor. The formation of the product (e.g., androstenedione) is then measured, often by liquid chromatography-mass spectrometry (LC-MS), to calculate the IC50 value.
-
Androgen Receptor Binding Assay: The affinity of a compound for the androgen receptor can be assessed using a competitive binding assay. This involves incubating a source of AR (e.g., from prostate cancer cell lysates or recombinant AR) with a radiolabeled androgen (e.g., [3H]-R1881) and competing concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured to determine its binding affinity (Ki) or IC50.
-
Western Blot for AR Degradation: To assess androgen receptor degradation, prostate cancer cells (e.g., LNCaP) are treated with the compound for various time points. Cell lysates are then prepared, and the total protein concentration is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. A decrease in the intensity of the AR band, relative to a loading control (e.g., GAPDH), indicates protein degradation.
-
Cell Proliferation Assay: The effect of the compounds on cancer cell growth is commonly measured using assays like the MTT or WST-1 assay. Prostate cancer cells are seeded in 96-well plates and treated with a range of drug concentrations. After a set incubation period (e.g., 72 hours), a reagent is added that is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured, which is proportional to the number of viable cells.
Clinical Data
Both this compound and galeterone have been evaluated in clinical trials for patients with metastatic castration-resistant prostate cancer (mCRPC).
This compound
A Phase 1/2 clinical trial evaluated the safety and efficacy of this compound in men with mCRPC. A key feature of this trial was the administration of this compound without concomitant prednisone.
| Trial Phase | Patient Population | Key Findings |
| Phase 1/2 | mCRPC (both treatment-naïve and pre-treated) | - Well-tolerated without prednisone co-administration.[2] - No episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported.[2] - In treatment-naïve patients, a PSA decline of >50% was observed in 3 out of 4 patients at starting doses of 300/400mg.[2] - Stable disease was observed for up to 18+ months in patients who had prior exposure to abiraterone (B193195) and enzalutamide (B1683756).[2] |
Galeterone
Galeterone was evaluated in the ARMOR series of clinical trials.
| Trial Phase | Patient Population | Key Findings |
| ARMOR1 (Phase 1) | Chemotherapy-naïve CRPC | - Well-tolerated. - 22% of patients had a >50% PSA decline, and an additional 26% had a 30-50% PSA decline. |
| ARMOR2 (Phase 2) | mCRPC (various cohorts including treatment-naïve and post-abiraterone/enzalutamide) | - Confirmed clinical activity and was well-tolerated. - Showed PSA declines in a subset of men with CRPC resistant to enzalutamide and abiraterone. |
| ARMOR3-SV (Phase 3) | AR-V7-expressing mCRPC | - Compared galeterone to enzalutamide. - The trial was discontinued (B1498344) early as it was deemed unlikely to meet its primary endpoint. The development of galeterone was subsequently halted. |
Experimental Protocols:
-
Prostate-Specific Antigen (PSA) Level Measurement: In clinical trials, serum PSA levels are measured at baseline and at regular intervals during treatment. Blood samples are collected from patients, and the serum is separated. The concentration of PSA is determined using a validated immunoassay, such as a chemiluminescent immunoassay. A significant decrease in PSA from baseline (e.g., ≥50%) is a key indicator of treatment response.
-
Radiographic Assessment of Tumors: Tumor responses are also assessed using imaging techniques such as CT scans and bone scans at baseline and specified follow-up times. Radiographic progression-free survival (rPFS) is a common endpoint, defined as the time from randomization to the first evidence of radiographic progression or death.
Signaling Pathway and Experimental Workflow Diagrams
Androgen Receptor Signaling Pathway and Drug Targets
Caption: Androgen synthesis and AR signaling pathways with the points of intervention for this compound and galeterone.
Experimental Workflow for Preclinical Drug Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of anti-prostate cancer drugs.
Summary and Conclusion
This compound and galeterone represent two distinct strategies for targeting the AR signaling pathway in CRPC.
Galeterone offered a multi-targeted approach by inhibiting androgen synthesis, directly antagonizing the AR, and promoting its degradation. While it showed promise in early clinical trials, including in patients resistant to other AR-targeted agents, it ultimately failed to meet its primary endpoint in a Phase 3 trial, leading to the discontinuation of its development.
This compound is a more targeted agent, focusing on the selective inhibition of CYP17 lyase. The key potential advantage of this selectivity is the mitigation of mineralocorticoid-related side effects, which could improve its safety profile and eliminate the need for concurrent steroid administration. Early clinical data for this compound demonstrated a favorable safety profile and encouraging signs of efficacy.
References
Independent Validation of ASN-001: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for ASN-001, a novel CYP17A1 lyase inhibitor, with the established alternative, abiraterone (B193195). Due to the limited public availability of specific quantitative preclinical data for this compound, this comparison focuses on the mechanism of action, selectivity, and potential clinical advantages as described in publicly accessible documents.
Executive Summary
This compound is a non-steroidal inhibitor of CYP17A1, an enzyme critical for androgen biosynthesis.[1] Developed by Asana BioSciences, this compound is distinguished by its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. This selectivity is proposed to reduce the side effects associated with mineralocorticoid excess seen with less selective inhibitors like abiraterone, potentially eliminating the need for co-administration of prednisone (B1679067). While detailed preclinical data remains largely proprietary, this guide synthesizes the available information to facilitate an informed perspective on this compound's potential.
Data Presentation: Comparative Analysis
Table 1: In Vitro Enzymatic Activity
| Feature | This compound | Abiraterone | Reference |
| Target | CYP17A1 (17,20-lyase) | CYP17A1 (17α-hydroxylase and 17,20-lyase) | [2][3] |
| Reported IC50 (17α-hydroxylase) | Data not publicly available | 2.5 nM | [4] |
| Reported IC50 (17,20-lyase) | Data not publicly available | 15 nM | [4] |
| Selectivity | Selective for 17,20-lyase over 17α-hydroxylase | Non-selective inhibitor of both enzymatic functions | [2] |
Table 2: In Vivo Preclinical and Clinical Observations
| Feature | This compound | Abiraterone | Reference |
| Animal Models | Data on specific preclinical models and efficacy are not publicly available. | Demonstrates tumor growth inhibition in prostate cancer xenograft models. | [5] |
| Effect on Testosterone Levels | Described as causing a significant reduction. | Leads to a significant decrease in serum testosterone. | [5] |
| Requirement for Prednisone | Potentially obviates the need for co-administration. | Co-administered with prednisone to manage mineralocorticoid excess. | [6] |
| Observed Side Effects (Clinical) | Generally well-tolerated in Phase 1/2 trials. | Can cause mineralocorticoid excess-related side effects (hypertension, hypokalemia). | [6] |
Signaling Pathway and Mechanism of Action
This compound targets the androgen biosynthesis pathway, which is a key driver of prostate cancer progression. The enzyme CYP17A1 has two distinct activities: 17α-hydroxylase and 17,20-lyase. Both are required for the production of androgens, such as testosterone. Abiraterone inhibits both of these functions. In contrast, this compound is designed to selectively inhibit only the 17,20-lyase activity. This selectivity is significant because the inhibition of 17α-hydroxylase leads to a buildup of mineralocorticoid precursors, causing side effects. By preserving 17α-hydroxylase activity, this compound aims to avoid this complication.
Caption: Mechanism of action of this compound and Abiraterone in the androgen biosynthesis pathway.
Experimental Protocols
While specific protocols for this compound preclinical studies are not publicly available, a general methodology for assessing CYP17A1 inhibition can be described based on standard practices in the field.
In Vitro CYP17A1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
-
Materials:
-
Human recombinant CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5
-
Substrates: Progesterone (for hydroxylase activity) and 17α-hydroxypregnenolone (for lyase activity)
-
Radiolabeled substrates (e.g., [14C]-progesterone) for detection
-
Test compounds (this compound, abiraterone) at various concentrations
-
Reaction buffer and cofactors (e.g., NADPH)
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, reductase, cytochrome b5, and buffer.
-
Add the test compound at a range of concentrations.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and extract the steroids.
-
Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using a radioisotope detector.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Caption: A generalized workflow for an in vitro CYP17A1 inhibition assay.
Conclusion
This compound represents a potentially refined approach to androgen deprivation therapy in prostate cancer. Its selective inhibition of CYP17A1's 17,20-lyase activity is a promising strategy to mitigate the side effects associated with broader CYP17A1 inhibition. While a direct quantitative comparison with abiraterone based on publicly available preclinical data is not currently possible, the mechanistic rationale for this compound's development is clear. Further publication of detailed preclinical and clinical data will be necessary to fully validate its potential advantages. Researchers are encouraged to monitor for forthcoming publications and presentations from Asana BioSciences for more detailed information.
References
- 1. Asana BioSciences LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Preclinical Evaluation of Small-Molecule Prostate-Specific Membrane Antigen-Targeted Abiraterone Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asanabio.com [asanabio.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for ASN-001
Disclaimer: A specific Safety Data Sheet (SDS) for "ASN-001" could not be located. The following guidance is based on established best practices for the safe handling of potent pharmaceutical compounds in a research and development setting. It is imperative to consult the specific SDS for any compound and to perform a thorough risk assessment before commencing any experimental work.
This document provides essential safety and logistical information for the handling and disposal of the potent investigational compound this compound. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent compounds. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield is required when there is a risk of splashes. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood. |
| Body Protection | A disposable, solid-front, back-tying laboratory coat is required. This should be changed at the end of each work session or if contaminated. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory areas. |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Containers should be stored in a vertical position and properly secured to prevent toppling[1].
2. Preparation and Use:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound to prevent cross-contamination.
-
Clean all equipment and surfaces thoroughly after each use.
3. Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2].
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
In all cases of exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, must be considered hazardous waste.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. Containers must be kept closed when not in use.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHSO) office. Do not dispose of this compound waste down the drain or in the regular trash.
Logistical Summary
| Aspect | Procedure |
| Receiving | Inspect container for damage upon arrival. |
| Storage | Designated, labeled, and ventilated area. Secure upright. |
| Handling Location | Certified chemical fume hood for all powder handling. |
| Waste Disposal | Segregate as hazardous waste in labeled, sealed containers. Arrange pickup via EHSO. |
| Emergency Contact | Follow institutional protocols and contact your EHSO for any exposure or spill. |
Experimental Workflow: Compound Weighing and Solution Preparation
The following diagram illustrates a standard workflow for the safe weighing of a potent compound and preparation of a stock solution.
Caption: Workflow for Safe Handling of Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
